molecular formula C7H8ClNO B136933 6-Chloro-3-methoxy-2-methylpyridine CAS No. 129692-13-3

6-Chloro-3-methoxy-2-methylpyridine

Cat. No.: B136933
CAS No.: 129692-13-3
M. Wt: 157.6 g/mol
InChI Key: AGBIPADIJRZWJV-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-methylpyridine is a versatile chemical intermediate in scientific research, particularly valued in medicinal chemistry and drug discovery. Its structure, featuring a chloro and a methoxy group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules. A significant application of this compound and its analogs is in the development of phosphodiesterase-4D (PDE4D) inhibitors, which are investigated as potential therapeutics for conditions like Fragile X Syndrome, neurodegenerative diseases, and for use as positron emission tomography (PET) radioligands to study the brain . Furthermore, closely related compounds, such as 4-chloro-3-methoxy-2-methylpyridine, are established as key intermediates in the synthetic pathways of pharmaceuticals like pandoprazole, a proton pump inhibitor . As a building block, researchers utilize this compound to explore new chemical spaces and develop novel bioactive molecules for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIPADIJRZWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562688
Record name 6-Chloro-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129692-13-3
Record name 6-Chloro-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a methyl group on the pyridine core, imparts a unique chemical reactivity profile that makes it a valuable intermediate in the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyridine with the molecular formula C₇H₈ClNO. Its chemical structure and key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 129692-13-3[1]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Solid
Boiling Point Not explicitly available
Storage Dry, sealed place; Inert atmosphere, 2-8°C[1][2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectra with peak assignments are limited, the expected spectral characteristics are outlined below.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Expected signals for a methyl group (singlet, ~2.5 ppm), a methoxy group (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (doublets, in the range of 6.8-7.8 ppm). The exact chemical shifts and coupling constants would provide definitive structural confirmation.
¹³C NMR Expected signals for the methyl carbon, the methoxy carbon, and the five carbons of the pyridine ring, including the carbon bearing the chlorine atom.
Infrared (IR) Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and C-Cl stretching.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z 157 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would involve the loss of methyl, methoxy, and chlorine radicals.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the interplay of its substituents on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the electron-donating methoxy group at the 3-position can direct electrophiles to the 2- and 4-positions, although the steric hindrance from the adjacent methyl group might influence the regioselectivity.

  • Stability: The compound is stable under normal storage conditions, preferably in a dry, sealed container under an inert atmosphere and at reduced temperatures (2-8°C) to prevent degradation.[1][2]

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist for substituted pyridines, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic pathway is outlined below, based on analogous preparations.

G A Starting Materials B Ring Formation A->B Condensation C Chlorination B->C e.g., POCl3 D Methoxylation C->D e.g., NaOMe E This compound D->E Workup & Purification

Caption: General synthetic workflow for this compound.

Detailed Protocol (Illustrative):

Synthesis of 4-chloro-3-methoxy-2-methylpyridine (as an analogy): 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in phosphorus oxychloride and refluxed for several hours.[3] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[3] The residue is then carefully quenched with water and neutralized with a base such as potassium carbonate.[3] The product is extracted with an organic solvent like chloroform, and the combined organic layers are washed, dried, and concentrated.[3]

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.[3] The choice of eluent would be determined by the polarity of the compound and any impurities present.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

Intermediate in Pantoprazole Synthesis

One of the most notable applications of a structurally related isomer, 4-chloro-3-methoxy-2-methylpyridine, is in the synthesis of Pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease.[7][8] The synthesis involves the oxidation of the pyridine nitrogen to form the N-oxide, which is a key intermediate.[7][8]

G A 4-Chloro-3-methoxy-2-methylpyridine B Oxidation (e.g., H2O2) A->B C 4-Chloro-3-methoxy-2-methylpyridine-N-oxide B->C D Further Synthetic Steps C->D E Pantoprazole D->E

Caption: Role as a precursor in the synthesis of a key Pantoprazole intermediate.

While this compound is a different isomer, its similar reactive handles suggest its potential as a building block for other novel pharmaceutical agents. The chloro and methoxy groups are common substituents in drug molecules, influencing their binding to biological targets and their pharmacokinetic properties.[9]

Potential in Kinase Inhibition

Pyridine-containing compounds are well-represented among kinase inhibitors, which are a major class of cancer therapeutics. The pyridine ring can form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The substituents on the pyridine ring, such as the chloro, methoxy, and methyl groups in this compound, can be tailored to achieve potency and selectivity for specific kinase targets.

While there is no direct evidence in the searched literature linking this compound to a specific signaling pathway, its derivatives, as part of larger molecular scaffolds, could potentially target various kinases involved in cell proliferation, survival, and angiogenesis. The general importance of substituted pyridines in targeting kinases is well-established.[4]

G cluster_0 Hypothetical Kinase Inhibition A This compound Derivative B Kinase (e.g., Tyrosine Kinase) A->B Binds to active site C Inhibition of ATP Binding B->C D Downstream Signaling Blocked C->D E Inhibition of Cell Proliferation D->E

Caption: Hypothetical mechanism of action for a derivative in a kinase signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the development of novel bioactive molecules. Further research into the reactivity and biological applications of this compound and its derivatives is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and chemically sound synthesis pathway for 6-Chloro-3-methoxy-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The proposed route leverages established methodologies for the functionalization of pyridine rings, providing a comprehensive overview for researchers in the field.

I. Proposed Synthesis Pathway: A Two-Step Approach

The most direct and logical synthetic route to this compound involves a two-step process commencing with the commercially available or readily synthesized 2,6-dichloro-3-methylpyridine. This pathway is advantageous due to its reliance on well-documented and high-yielding transformations.

The overall transformation is depicted in the following scheme:

Synthesis_Pathway start 2,6-dichloro-3-methylpyridine intermediate Sodium Methoxide (NaOMe) in Methanol (MeOH) start->intermediate Nucleophilic Aromatic Substitution (SNAr) end This compound intermediate->end

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-methylpyridine

The starting material, 2,6-dichloro-3-methylpyridine, can be synthesized from 3-methylpyridine-1-oxide. The following protocol is adapted from established procedures for the chlorination of pyridine-N-oxides.

Experimental Protocol:

  • To a stirred solution of 3-methylpyridine-1-oxide in a suitable solvent such as dichloromethane or chloroform, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is gradually warmed to reflux and maintained at this temperature for several hours.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice.

  • The aqueous solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is achieved.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation to afford pure 2,6-dichloro-3-methylpyridine.

ParameterValueReference
Starting Material3-Methylpyridine-1-oxideGeneral procedure
ReagentPhosphorus oxychloride (POCl₃)[1]
SolventDichloromethane or Chloroform[1]
Reaction TemperatureReflux[1]
Work-upQuenching with ice, neutralization, extraction[1]
PurificationColumn chromatography or distillation[1]
Expected Yield Variable, typically moderate to high -
Step 2: Selective Monomethoxylation to this compound

This crucial step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,6-dichloro-3-methylpyridine with a methoxy group. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the methyl group at the 3-position. However, careful control of reaction conditions is necessary to favor monosubstitution.

Experimental Protocol:

  • A solution of sodium methoxide (NaOMe) in anhydrous methanol (MeOH) is prepared. The concentration of the sodium methoxide solution can be adjusted to control the reaction rate.

  • To a stirred solution of 2,6-dichloro-3-methylpyridine in anhydrous methanol, the freshly prepared sodium methoxide solution is added dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • The reaction is monitored closely by TLC or GC-MS to track the consumption of the starting material and the formation of the desired monosubstituted product, as well as any disubstituted byproduct.

  • Once the optimal conversion is achieved, the reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product, which may be a mixture of the desired product and unreacted starting material, is purified by column chromatography on silica gel to isolate this compound.

ParameterValueReference
Starting Material2,6-dichloro-3-methylpyridine-
ReagentSodium Methoxide (NaOMe)[2]
SolventAnhydrous Methanol (MeOH)[2]
Reaction TemperatureRoom temperature to gentle reflux[2]
Work-upQuenching with water, extraction[2]
PurificationColumn chromatography[2]
Expected Yield Variable, optimization required -

III. Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Purification A1 3-Methylpyridine-1-oxide A3 Reaction & Work-up A1->A3 A2 POCl3 A2->A3 A4 Crude 2,6-dichloro-3-methylpyridine A3->A4 B1 2,6-dichloro-3-methylpyridine A4->B1 B3 Reaction & Work-up B1->B3 B2 NaOMe / MeOH B2->B3 B4 Crude Product Mixture B3->B4 C1 Column Chromatography B4->C1 C2 Pure this compound C1->C2

Caption: Experimental workflow for the synthesis of this compound.

IV. Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that the yields are estimates and will depend on the specific reaction conditions and optimization.

StepStarting MaterialReagent(s)ProductTypical Yield (%)
13-Methylpyridine-1-oxidePOCl₃2,6-dichloro-3-methylpyridine60-80
22,6-dichloro-3-methylpyridineNaOMe, MeOHThis compound40-60 (optimized)

V. Concluding Remarks

The synthesis of this compound is achievable through a robust two-step sequence involving the chlorination of 3-methylpyridine-1-oxide followed by a selective nucleophilic aromatic substitution with sodium methoxide. Careful control of the reaction conditions in the methoxylation step is critical to maximize the yield of the desired monosubstituted product. The provided protocols and workflows offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development. Further optimization of reaction parameters may be necessary to achieve higher yields and purity on a larger scale.

References

6-Chloro-3-methoxy-2-methylpyridine spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of Substituted Pyridines: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, detailing the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of a small organic molecule.

Experimental Protocols

The structural elucidation of an organic compound like 6-Chloro-3-methoxy-2-methylpyridine relies on a combination of spectroscopic techniques. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.[1]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm on the chemical shift scale.

  • Sample Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm to ensure homogeneity.[1]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width. For a routine spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values are then analyzed.

¹³C NMR (Carbon NMR) Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-1.0 mL of solvent) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Spectrometer Setup: The setup is similar to ¹H NMR.

  • Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2] A larger number of scans (hundreds to thousands) and a longer relaxation delay are often necessary.

  • Data Processing: Fourier transform and phase the spectrum to obtain the final ¹³C NMR spectrum, showing the chemical shift of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Solid Sample (Thin Film Method) Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[4]

  • Sample Analysis: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.[3]

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to specific functional groups (e.g., C-O, C=C, C-H, C-Cl bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[5]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·).[5][6]

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.[5]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z often represents the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and library matching.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the described spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound Purified Unknown Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Proposed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

A general workflow for spectroscopic structure elucidation.

References

6-Chloro-3-methoxy-2-methylpyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide addresses the chemical compound 4-Chloro-3-methoxy-2-methylpyridine . The originally requested compound, "6-Chloro-3-methoxy-2-methylpyridine," could not be unambiguously identified with a specific CAS number or readily available technical data in public scientific databases, suggesting it may be a less common isomer. The following information is provided for the closely related and well-documented compound, 4-Chloro-3-methoxy-2-methylpyridine, which is a key intermediate in pharmaceutical synthesis.

Chemical Identity and Properties

4-Chloro-3-methoxy-2-methylpyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted pyridine ring, imparts specific reactivity that is leveraged in multi-step synthetic processes.

Core Identifiers
IdentifierValue
CAS Number 107512-34-5[1][2][3]
Molecular Formula C₇H₈ClNO[1][2][4]
Molecular Weight 157.60 g/mol [5]
IUPAC Name 4-chloro-3-methoxy-2-methylpyridine[5]
InChI Key RYGXNMUVOHCPBF-UHFFFAOYSA-N[3][5]
SMILES CC1=NC=CC(=C1OC)Cl[5][6]
Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-3-methoxy-2-methylpyridine is presented below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Solid or colorless to light yellow liquid[1]
Density ~1.168 g/cm³ (Predicted)[1][4]
Boiling Point 206.1 ± 35.0 °C (Predicted)[1][4]
Flash Point 78.4 °C[2]
pKa 5.45 ± 0.10 (Predicted)[1][4]
Storage Temperature 2-8°C, under inert gas[1]

Synthesis and Reactivity

4-Chloro-3-methoxy-2-methylpyridine is primarily used as an intermediate in more complex syntheses. A common application is in the production of the proton pump inhibitor, Pantoprazole.[7]

Synthetic Pathway Overview

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine typically involves the chlorination of a pyridone precursor. This compound can then be further functionalized, for example, through oxidation to its N-oxide derivative, which is another key step towards the synthesis of Pantoprazole.[7][8]

G A 3-Methoxy-2-methyl-4(1H)-pyridone B 4-Chloro-3-methoxy-2-methylpyridine A->B  Chlorination (e.g., POCl₃) C 4-Chloro-3-methoxy-2-methylpyridine N-oxide B->C  Oxidation (e.g., H₂O₂) D Pantoprazole (and other derivatives) C->D  Further Synthesis Steps

Synthetic workflow for 4-Chloro-3-methoxy-2-methylpyridine and its derivatives.
Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The following protocol is a representative method for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.[9]

Materials:

  • 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g)

  • Phosphorus oxychloride (POCl₃) (50 ml)

  • Toluene

  • Chloroform

  • Water

  • Potassium carbonate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

  • Reflux the suspension for 10 hours.

  • Concentrate the reaction mixture to remove excess POCl₃.

  • Add toluene to the residue and evaporate under reduced pressure to remove residual POCl₃.

  • To the resulting oily substance, add chloroform and water.

  • Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.[9]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

This compound is often an ensuing step in the synthetic pathway.[8][10]

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid solution (as catalyst)

  • Hydrogen peroxide (H₂O₂) (35%)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Prepare a phosphotungstic acid solution (e.g., 25% w/v in weakly acidic water).[10]

  • To 220 parts by weight of 4-Chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution while stirring.[10]

  • Heat the mixture in a water bath to approximately 87°C.[10]

  • Add 350 parts by weight of 35% hydrogen peroxide dropwise.[10]

  • Maintain the reaction temperature at 85°C for 5 hours.[10]

  • Cool the reaction solution and adjust the pH to 7-9 with a dilute sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic extract with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 4-Chloro-3-methoxy-2-methylpyridine N-oxide.[8]

Application in Drug Development

The primary and most well-documented application of 4-Chloro-3-methoxy-2-methylpyridine is as a key starting material in the synthesis of Pantoprazole.[7] Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach. The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is a critical pathway in medicinal chemistry and process development.

G cluster_0 Intermediate Synthesis cluster_1 API Synthesis A Maltol (Starting Material) B 3-Methoxy-2-methyl- 4-pyrone A->B Methylation & Amination C 4-Chloro-3-methoxy- 2-methylpyridine B->C Chlorination D 4-Chloro-3-methoxy- 2-methylpyridine N-oxide C->D Oxidation E Coupling & Further Modifications D->E F Pantoprazole (API) E->F

Role of 4-Chloro-3-methoxy-2-methylpyridine in the synthesis of Pantoprazole.

Safety and Handling

4-Chloro-3-methoxy-2-methylpyridine is classified as harmful if swallowed and requires careful handling in a laboratory setting.

Hazard Identification
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5]
Eye IrritationH319Causes serious eye irritation[5]
STOT - Single ExposureH335May cause respiratory irritation[5]
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[11]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] Store under an inert atmosphere.[1]

Conclusion

4-Chloro-3-methoxy-2-methylpyridine is a valuable intermediate for the pharmaceutical industry, particularly in the synthesis of Pantoprazole. Its well-defined synthetic routes and reactivity make it a compound of significant interest to researchers and process chemists. Proper handling and adherence to safety protocols are essential when working with this compound. While spectroscopic data is not widely published by commercial suppliers, the information provided in this guide offers a foundational understanding for its application in a research and development context.

References

Physical and chemical properties of 6-Chloro-3-methoxy-2-methylpyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on 6-Chloro-3-methoxy-2-methylpyridine. It is important to note that detailed experimental data for this specific compound is limited in the public domain. Much of the information regarding its reactivity and potential synthesis is based on the general properties of related chloropyridine derivatives.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] The specific arrangement of the chloro, methoxy, and methyl groups on the pyridine ring of this compound makes it a potentially valuable building block in organic synthesis. This guide aims to consolidate the available physical and chemical property data for this compound and to provide a general overview of its expected reactivity and synthetic approaches based on the chemistry of analogous compounds.

Physical and Chemical Properties

Table 1: Physical and Chemical Identity of this compound

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 129692-13-3[3][4]
Molecular Formula C₇H₈ClNO[3][4]
Molecular Weight 157.60 g/mol [3][4]
Canonical SMILES CC1=NC(Cl)=CC=C1OC[4]
InChI Key Not Available
Appearance Not specified (Expected to be a liquid or low-melting solid)
Purity Specification ≥ 95%[3]
Storage Conditions Store in a cool, dry place; Inert atmosphere, 2-8°C[3][4]

Table 2: Experimentally Undetermined Physical Properties

PropertyValue
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Not publicly available
Density Not publicly available
Vapor Pressure Not publicly available
pKa Not publicly available

Chemical Reactivity

Specific reactivity data for this compound is not available. However, its reactivity can be inferred from the general behavior of chloropyridines. The pyridine ring is an electron-deficient aromatic system, and the chlorine atom at the 6-position is susceptible to nucleophilic substitution.[5][6]

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, which, if it occurs, is likely to be directed to the 3- and 5-positions.[1] The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Common nucleophiles such as amines, alkoxides, and thiols can displace the chloride.[6] The methoxy and methyl groups will also influence the regioselectivity of reactions.

G General Reactivity of this compound cluster_main This compound A This compound B Nucleophile (e.g., R-NH2, R-OH, R-SH) A->B C Substituted Pyridine Derivative D Electrophile (e.g., Br+, NO2+) A->D E Substituted Pyridine Derivative B->C Displacement of Cl- D->E Substitution at C3 or C5

Caption: General reaction pathways for this compound.

Experimental Protocols

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis of substituted pyridines can be achieved through various methods, often involving multi-step sequences.[7][8][9][10] A general approach could involve the construction of a substituted pyridine ring followed by chlorination and methoxylation steps, or the modification of a pre-existing pyridine derivative.

Illustrative Example: A General Synthetic Strategy for a Substituted Pyridine

The following is a generalized workflow and should not be considered a validated protocol for the synthesis of this compound.

G Illustrative Synthesis Workflow for a Substituted Pyridine start Starting Materials (e.g., β-ketoester, enamine) step1 Cyclocondensation Reaction (e.g., Hantzsch pyridine synthesis) start->step1 step2 Formation of Pyridine Ring step1->step2 step3 Functional Group Interconversion (e.g., Chlorination) step2->step3 step4 Introduction of Substituents (e.g., Methoxylation) step3->step4 purification Purification (e.g., Chromatography, Distillation) step4->purification product Final Product (Substituted Pyridine) purification->product

Caption: A generalized workflow for the synthesis of a substituted pyridine.

Analytical Characterization

Once synthesized, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.

G General Analytical Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation A Crude Product B NMR Spectroscopy (1H, 13C) - Structural Elucidation A->B C Mass Spectrometry (MS) - Molecular Weight Confirmation A->C D Infrared Spectroscopy (IR) - Functional Group Identification A->D E Chromatography (GC/LC) - Purity Assessment A->E F Confirmed Structure and Purity B->F C->F D->F E->F

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety Information

Conclusion

This compound is a chemical intermediate with limited publicly available data regarding its specific physical and chemical properties. While its basic identity is confirmed, further experimental investigation is required to fully characterize this compound. The information provided in this guide, based on the general chemistry of chloropyridines, serves as a valuable resource for researchers and scientists interested in utilizing this molecule in their synthetic endeavors. All handling and experimental work should be conducted with appropriate safety precautions and under the guidance of established laboratory protocols.

References

An In-depth Technical Guide to 6-Chloro-3-methoxy-2-methylpyridine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide focuses on 6-Chloro-3-methoxy-2-methylpyridine, a member of this vital class of heterocyclic compounds. Due to the limited publicly available data on this specific isomer, this document provides a comprehensive overview of its chemical properties, potential synthetic routes, and applications by drawing parallels with closely related, well-documented analogues. This guide also includes detailed experimental protocols for the synthesis of a key isomer, 4-Chloro-3-methoxy-2-methylpyridine, to serve as a practical reference. Furthermore, the broader role of substituted pyridines in drug discovery is explored, highlighting their importance as versatile intermediates in the development of novel therapeutics.

Introduction to Substituted Pyridines

The pyridine scaffold is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its presence in over 60 FDA-approved drugs underscores its significance in medicinal chemistry.[1] The ability to functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is crucial for optimizing drug candidates.[2][3] Compounds like this compound, featuring chloro, methoxy, and methyl substitutions, are of particular interest as they offer multiple reactive sites and electronic modulation, making them valuable intermediates in organic synthesis.[2][4]

While specific research on this compound is limited, its structural features suggest its potential as a key building block in the synthesis of more complex, biologically active molecules. This guide will leverage data from closely related isomers to provide a comprehensive technical overview.

Chemical and Physical Properties

PropertyValue (for 4-Chloro-3-methoxy-2-methylpyridine)Reference
Molecular Formula C₇H₈ClNO[5]
Molecular Weight 157.60 g/mol [5]
IUPAC Name 4-chloro-3-methoxy-2-methylpyridine[5]
CAS Number 107512-34-5[5]
Appearance Solid[6]
InChI 1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3[6]
SMILES COC1=C(C=CN=C1C)Cl[6]

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines can be achieved through various methods, often involving the construction of the pyridine ring or the modification of a pre-existing one.[7][8][9]

General Synthetic Strategies

Several classical and modern methods are employed for pyridine synthesis:

  • Hantzsch Pyridine Synthesis: A condensation reaction of a β-keto ester with an aldehyde and ammonia.[8]

  • Chichibabin Pyridine Synthesis: A condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[8]

  • Cycloaddition Reactions: Diels-Alder reactions involving azadienes can be utilized to construct the pyridine ring.[9]

  • Functionalization of Pyridine N-oxides: Activation of the pyridine ring through N-oxidation allows for nucleophilic substitution, providing a route to various substituted pyridines.[10]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The following is a detailed experimental protocol for the synthesis of the isomer 4-Chloro-3-methoxy-2-methylpyridine, which serves as a valuable practical example.[11][12]

Reaction Scheme:

G cluster_0 Synthesis of 4-Chloro-3-methoxy-2-methylpyridine A 3-Methoxy-2-methyl-4(1H)-pyridone B 4-Chloro-3-methoxy-2-methylpyridine A->B Reflux, 10h Reagents POCl₃ Reagents->A:n

Caption: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine.

Materials:

  • 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g)

  • Phosphorus oxychloride (POCl₃) (50 ml)

  • Toluene

  • Chloroform

  • Water

  • Potassium carbonate

  • Silica gel for column chromatography

Procedure:

  • A suspension of 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is prepared.

  • The mixture is refluxed for 10 hours.

  • After reflux, the reaction mixture is concentrated under reduced pressure.

  • Toluene is added to the residue, and the residual phosphorus oxychloride is evaporated under reduced pressure to yield an oily substance.

  • Chloroform and water are added to the oily substance, and the chloroform layer is separated.

  • The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.

  • The combined chloroform extracts are washed with water, dried, and evaporated.

  • The resulting residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.[11]

Role in Drug Discovery and Development

Substituted pyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The chloro, methoxy, and methyl groups on this compound each contribute to its potential utility as a pharmaceutical intermediate.

  • Chloro Group: Can act as a bioisostere for a methyl group, influence lipophilicity, and serve as a handle for cross-coupling reactions to build more complex molecules.

  • Methoxy Group: Can participate in hydrogen bonding and influence the metabolic stability and conformation of the molecule.

  • Methyl Group: Can provide steric bulk and enhance binding to hydrophobic pockets in target proteins.

The general workflow for utilizing a substituted pyridine like this compound in a drug discovery program is illustrated below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Diverse Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Role of a substituted pyridine in a drug discovery workflow.

Potential Biological Activity

While no specific biological activity has been reported for this compound, related structures have shown a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][13] For instance, pyridine derivatives are known to act as enzyme inhibitors, and many commercial drugs containing the pyridine moiety function through this mechanism.[13]

Safety and Handling

Detailed toxicity data for this compound is not available. However, for the isomer 4-Chloro-3-methoxy-2-methylpyridine, the following GHS hazard statements have been reported:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a substituted pyridine with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Although specific data for this isomer is scarce, the well-documented properties and synthetic routes of its analogues, such as 4-Chloro-3-methoxy-2-methylpyridine, provide a strong foundation for its potential applications. The strategic combination of chloro, methoxy, and methyl groups on the pyridine ring offers a rich chemical space for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in the field of drug development.

References

Navigating the Physicochemical Landscape of 6-Chloro-3-methoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties (Data for 4-Chloro-3-methoxy-2-methylpyridine)

Understanding the fundamental physicochemical properties is paramount for the successful application of any chemical entity in research and development. The following table summarizes the key computed and experimental data available for the isomeric compound, 4-Chloro-3-methoxy-2-methylpyridine, which can serve as a preliminary guide.

PropertyValueSource
Molecular Formula C₇H₈ClNOPubChem[1]
Molecular Weight 157.60 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 157.0294416 DaPubChem[1]
Topological Polar Surface Area 22.1 ŲPubChem[1]

Solubility Profile: An Experimental Approach

The solubility of a compound is a critical factor influencing its bioavailability, formulation, and reaction kinetics. While specific quantitative solubility data for 6-Chloro-3-methoxy-2-methylpyridine is unavailable, a standardized experimental protocol can be employed to determine its solubility in various solvents. The following protocol is based on the equilibrium solubility method.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to individual vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, avoiding any solid particles.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of thesolvent and the melting point of the compound.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved compound, from which the solubility can be calculated (e.g., in mg/mL).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Analyze by HPLC or Gravimetrically F->G H Calculate Solubility G->H G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 6-Chloro-3-hydroxy-2-methylpyridine A->B O-demethylation C 6-Hydroxy-3-methoxy-2-methylpyridine A->C Dechlorination-Hydroxylation D 6-Chloro-3-methoxy-pyridine-2-carboxylic acid A->D Methyl oxidation E This compound N-oxide A->E N-oxidation

References

An In-depth Technical Guide to 6-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methoxy-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While direct historical accounts of its discovery are not prominently documented, its structural motifs are found in a variety of biologically active compounds. This document outlines its physicochemical properties, proposes a detailed synthetic pathway based on established pyridine chemistry, and discusses its potential applications in drug discovery by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and key experimental protocols are detailed.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their presence in numerous natural products and synthetic drugs.[1][2][3][4] The pyridine scaffold offers a versatile platform for medicinal chemists to modulate the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[1][5] The specific substitution pattern of this compound, featuring a halogen atom, an electron-donating methoxy group, and a methyl group, suggests its potential as a key intermediate for the synthesis of more complex molecules. The chloro group can act as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions, while the methoxy and methyl groups can influence the molecule's electronics, lipophilicity, and metabolic stability.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely available in public literature. However, based on the properties of its isomers and related compounds, the following data can be predicted and are tabulated for reference.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound (Predicted)3-Chloro-6-methoxy-2-methylpyridine[6]4-Chloro-3-methoxy-2-methylpyridine[7][8]
CAS Number Not available1227593-97-6107512-34-5
Molecular Formula C₇H₈ClNOC₇H₈ClNOC₇H₈ClNO
Molecular Weight 157.60 g/mol 157.60 g/mol 157.60 g/mol
Appearance Likely a solid or oil-Solid
Boiling Point ---
Melting Point ---

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to an aromatic proton, a methoxy group, and a methyl group.
¹³C NMR Resonances for five pyridine ring carbons, one methoxy carbon, and one methyl carbon.
Mass Spec (MS) Molecular ion peak (M+) at m/z 157 and an M+2 peak at m/z 159 (approx. 3:1 ratio) due to the chlorine isotope.
Infrared (IR) Bands corresponding to C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching vibrations.

Proposed Synthesis and Experimental Protocols

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established pyridine chemistry, starting from a commercially available precursor such as 2-amino-6-chloro-3-methylpyridine. This proposed pathway involves a series of standard organic transformations.

Synthesis of this compound A 2-Amino-6-chloro-3-methylpyridine B 2,6-Dichloro-3-methylpyridine A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCl₂) C 6-Chloro-2-methoxy-3-methylpyridine B->C  Nucleophilic Substitution (NaOMe, MeOH) Drug Discovery Workflow A This compound (Building Block) B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F G Clinical Trials F->G

References

An In-depth Technical Guide to 6-Chloro-3-methoxy-2-methylpyridine: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on the synthesis, potential biological activities, and derivatization of 6-Chloro-3-methoxy-2-methylpyridine, a key heterocyclic building block. While direct literature on this specific molecule is limited, this document provides a comprehensive overview by examining its structural analogs and the broader class of chloropyridine derivatives. We will explore plausible synthetic routes, potential therapeutic applications as kinase inhibitors and antimicrobial agents, and detailed experimental protocols for the synthesis of derivatives. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the substituted pyridine framework.

Introduction to the 6-Chloropyridine Scaffold

Substituted pyridines are a prevalent motif in a vast array of pharmaceuticals and agrochemicals. The electronic properties and reactivity of the pyridine ring, modulated by its substituents, make it a versatile scaffold for drug design. The presence of a chlorine atom, particularly at the 2- or 6-position, provides a reactive handle for further functionalization through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize pharmacological properties.

The subject of this guide, this compound, possesses a unique combination of substituents:

  • 6-Chloro group: A key site for derivatization via reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amino moieties.

  • 3-Methoxy group: An electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding interactions with biological targets.

  • 2-Methyl group: A small alkyl group that can provide steric influence and contribute to binding affinity.

This combination of features suggests that this compound and its derivatives have the potential to interact with a variety of biological targets, making them attractive candidates for drug discovery programs.

Synthesis of this compound and its Analogs

A potential synthetic pathway could commence from a suitably substituted pyridone. For instance, the synthesis of the positional isomer, 4-chloro-3-methoxy-2-methylpyridine, starts from 3-methoxy-2-methyl-4(1H)-pyridone and utilizes phosphorus oxychloride (POCl₃) for the chlorination step. A similar approach could be envisioned for the 6-chloro isomer.

Furthermore, the synthesis of related building blocks like 6-chloro-2-methyl-3-nitropyridine is well-documented and often involves the nitration of a 2-amino-6-methylpyridine precursor, followed by diazotization and chlorination. The nitro group can then be reduced to an amine, which can be a precursor for introducing other functionalities.

Below is a generalized workflow for the synthesis of a substituted chloropyridine, which could be adapted for this compound.

Synthesis_Workflow Start Substituted Pyridone Precursor Chlorination Chlorination (e.g., POCl3) Start->Chlorination Target 6-Chloro-3-methoxy- 2-methylpyridine Chlorination->Target Derivatization Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig) Target->Derivatization Analogs Structural Analogs & Derivatives Derivatization->Analogs

A generalized workflow for the synthesis of this compound and its derivatives.

Potential Biological Activities and Therapeutic Targets

The chloropyridine scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents. Based on the biological activities of structurally related compounds, we can infer potential therapeutic applications for derivatives of this compound.

Kinase Inhibition

The pyridine core is a key feature in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket. Derivatives of 6-chloropyridin-3-amine, a close structural analog, have been explored as potent inhibitors of various kinases implicated in cancer. For instance, the 2-aminopyridine moiety is a crucial component of Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.

The ability to readily derivatize the 6-position of the pyridine ring through cross-coupling reactions allows for the introduction of various aryl and heteroaryl groups, which can be tailored to target the specific pockets of different kinases.

Kinase_Inhibition Derivative 6-Aryl/Heteroaryl-3-methoxy- 2-methylpyridine Derivative Kinase Kinase ATP Binding Pocket Derivative->Kinase Binds to Hinge Hinge Region Derivative->Hinge Forms H-bonds with Kinase->Hinge Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Pathways Inhibition->Downstream Effect Anti-proliferative/ Apoptotic Effects Downstream->Effect

Proposed mechanism of action for pyridine-based kinase inhibitors.

While specific IC50 values for this compound derivatives are not available, the table below presents data for related pyridopyrimidine compounds, illustrating the potential potency of this class of molecules.

Compound ClassTarget Kinase(s)Example IC50 (µM)
Pyrido[2,3-d]pyrimidinesVEGFR-2, HER-21.39 - 19.58
ThienopyridinesCholine Kinase α1Submicromolar

Note: The presented IC50 values are for structurally related but more complex heterocyclic systems and serve as an indication of the potential of the broader pyridine class.

Antimicrobial Activity

Derivatives of 6-chloropyridine have also been investigated for their antimicrobial properties. Various substitutions on the pyridine ring have been shown to modulate the spectrum and potency of antibacterial and antifungal activity. The mechanism of action is often related to the disruption of essential cellular processes in the microorganisms.

The table below summarizes the minimum inhibitory concentrations (MICs) for some substituted pyridine derivatives against common bacterial and fungal strains.

Compound TypeOrganismExample MIC (µg/mL)
2-Substituted 1,4-DihydropyridinesM. smegmatis9
2-Substituted 1,4-DihydropyridinesS. aureus25
6-Alkylamino-N-phenylpyrazine-2-carboxamidesM. tuberculosis5-10 µM

Experimental Protocols

The following protocols describe general methods for the synthesis of key intermediates and the derivatization of the 6-chloropyridine core. These can be adapted for the specific synthesis of this compound analogs.

General Procedure for Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the 6-position of the pyridine ring and various aryl or heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow Start Combine Reactants: - 6-Chloropyridine - Boronic Acid - Base Inert Purge with Inert Gas Start->Inert Add_Catalyst Add Palladium Catalyst and Degassed Solvent Inert->Add_Catalyst Heat Heat Reaction Mixture (80-100 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Purification Workup->Purify Product 6-Aryl/Heteroaryl-pyridine Product Purify->Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.04 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a Schlenk flask with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine.

  • Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the reactivity of the 6-chloro position, a diverse library of structural analogs and derivatives can be synthesized. The insights gained from the broader class of chloropyridine derivatives strongly suggest potential applications in oncology, particularly as kinase inhibitors, and in the development of new antimicrobial agents. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the medicinal chemistry of this versatile heterocyclic core. Future studies focusing on the synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

Theoretical Studies on 6-Chloro-3-methoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and comparative analysis of 6-Chloro-3-methoxy-2-methylpyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document extrapolates its physicochemical properties, spectroscopic signatures, and potential biological relevance based on established principles and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its synthesis, characterization, and prospective applications.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of steric and electronic properties, leading to a diverse range of biological activities and chemical reactivities. This compound incorporates a chlorine atom, a methoxy group, and a methyl group, each contributing to its unique chemical profile. The chloro group can act as a leaving group in nucleophilic substitution reactions or influence the molecule's electronic distribution. The methoxy and methyl groups can modulate lipophilicity, metabolic stability, and steric interactions with biological targets.

This guide synthesizes information from theoretical and experimental studies on similar substituted pyridines to provide a predictive overview of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C7H8ClNOPubChem CID: 10583046[1]
Molecular Weight 157.60 g/mol PubChem CID: 10583046[1]
IUPAC Name 4-chloro-3-methoxy-2-methylpyridinePubChem CID: 10583046[1]
CAS Number 107512-34-5PubChem CID: 10583046[1]
Appearance Likely a light brown oilBased on synthesis of 4-chloro-3-methoxy-2-methylpyridine[2]
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol.General property of similar organic compounds.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from methods used for analogous compounds. A common strategy involves the chlorination of a corresponding pyridone precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of 4-chloro-3-methoxy-2-methylpyridine[2].

Materials:

  • 3-Methoxy-2-methyl-6(1H)-pyridone

  • Phosphorus oxychloride (POCl3)

  • Toluene

  • Chloroform

  • Potassium carbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-Methoxy-2-methyl-6(1H)-pyridone in an excess of phosphorus oxychloride.

  • Reflux the mixture for several hours (e.g., 10 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.

  • To the resulting oily residue, add chloroform and water. Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G Proposed Synthesis Workflow for this compound start Start: 3-Methoxy-2-methyl-6(1H)-pyridone reflux Reflux with POCl3 start->reflux concentrate Concentrate under reduced pressure reflux->concentrate azeotrope Azeotropic removal of POCl3 with Toluene concentrate->azeotrope extraction Workup: - Add Chloroform and Water - Separate layers - Basify aqueous layer with K2CO3 - Extract with Chloroform azeotrope->extraction combine Combine organic extracts extraction->combine dry Dry with Na2SO4 and evaporate combine->dry purify Purify by Column Chromatography dry->purify end_node End Product: This compound purify->end_node

Caption: Proposed synthesis workflow for this compound.

Theoretical Spectroscopic Analysis

Density Functional Theory (DFT) is a powerful computational method to predict the spectroscopic properties of molecules. While a specific DFT study for this compound is not available, we can infer its expected spectral characteristics based on studies of similar molecules like 2-chloro-6-methoxy-3-nitropyridine and 2-methoxy-6-methylpyridine[3][4].

FT-IR Spectroscopy

The vibrational frequencies of this compound can be predicted by assigning characteristic bands for its functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Comments
C-H stretching (aromatic) 3100-3000Typical range for aromatic C-H stretches.
C-H stretching (methyl/methoxy) 3000-2850Asymmetric and symmetric stretching of CH3 groups.
C=C, C=N stretching (pyridine ring) 1650-1400Characteristic ring stretching vibrations.
C-H bending (methyl/methoxy) 1470-1350In-plane bending modes.
C-O stretching (methoxy) 1300-1200Strong absorption band.
C-Cl stretching 800-600Dependent on the substitution pattern.
NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. The predictions below are based on general principles and data from related structures.

¹H NMR:

  • Methyl protons (-CH₃): Expected to appear as a singlet around δ 2.3-2.6 ppm.

  • Methoxy protons (-OCH₃): Expected to appear as a singlet around δ 3.8-4.0 ppm.

  • Aromatic protons (pyridine ring): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), with coupling constants typical for ortho-protons.

¹³C NMR:

  • Methyl carbon (-CH₃): Expected around δ 15-25 ppm.

  • Methoxy carbon (-OCH₃): Expected around δ 55-65 ppm.

  • Aromatic carbons (pyridine ring): Expected in the range of δ 110-160 ppm. The carbon attached to the chlorine will be significantly affected.

Computational Chemistry (DFT) Analysis Workflow

A theoretical study using DFT would provide detailed insights into the molecular structure, electronic properties, and reactivity of this compound.

G Conceptual DFT Analysis Workflow cluster_outputs Predicted Properties start Define Molecular Structure: This compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation (GIAO method) opt->nmr uv UV-Vis Spectra Simulation (TD-DFT) opt->uv nbo Natural Bond Orbital (NBO) Analysis opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) opt->fmo mep Molecular Electrostatic Potential (MEP) Analysis opt->mep opt_out Optimized Geometry (Bond lengths, angles) opt->opt_out freq_out Vibrational Frequencies (IR/Raman spectra) freq->freq_out nmr_out ¹H and ¹³C NMR Spectra nmr->nmr_out uv_out Electronic Transitions uv->uv_out reactivity_out Reactivity Descriptors (Charge distribution, reactive sites) nbo->reactivity_out fmo->reactivity_out mep->reactivity_out

Caption: Conceptual workflow for a DFT analysis of the molecule.

Potential Applications in Drug Development

While there is no specific biological activity reported for this compound, the pyridine scaffold is prevalent in many bioactive molecules. Derivatives of chloropyridine have shown a range of biological activities, including antibacterial and antifungal properties[5]. Furthermore, substituted pyridines are key intermediates in the synthesis of drugs targeting various pathways, such as the PI3K/AKT/mTOR pathway in cancer treatment[6].

Given its structure, this compound could serve as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The chlorine atom provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space.

G General Workflow for Biological Activity Screening start Synthesized Compound: This compound in_vitro In Vitro Assays (e.g., antibacterial, antifungal, anticancer) start->in_vitro hit_id Hit Identification (Active compounds identified) in_vitro->hit_id lead_opt Lead Optimization (SAR studies, chemical modification) hit_id->lead_opt lead_opt->in_vitro Iterative process in_vivo In Vivo Studies (Animal models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General experimental workflow for assessing biological activity.

Conclusion

This compound is a substituted pyridine with significant potential as an intermediate in organic synthesis and drug discovery. This technical guide has provided a theoretical and comparative analysis of its synthesis, spectroscopic properties, and potential applications. The presented information, extrapolated from studies on analogous compounds, serves as a valuable starting point for researchers interested in this molecule. Further experimental and computational studies are warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 6-Chloro-3-methoxy-2-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic positioning of the chloro, methoxy, and methyl groups on the pyridine ring allows for selective functionalization through various modern cross-coupling and substitution reactions.

Key Synthetic Transformations

The primary routes for derivatization of this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as nucleophilic aromatic substitution (SNAr). These reactions enable the introduction of a diverse array of substituents at the 6-position of the pyridine ring, providing a powerful tool for the generation of compound libraries for drug discovery and lead optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1] The reaction of this compound with various aryl- or heteroarylboronic acids or esters provides access to a wide range of 6-substituted pyridine derivatives. Given that heteroaryl chlorides can be less reactive than their bromide or iodide counterparts, careful selection of the palladium catalyst and ligand is crucial for achieving high yields.[1]

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O902470-85
4Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile801875-90

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst, and ligand.

  • Add the base (2.0-3.0 equiv) and the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-methoxy-2-methylpyridine derivative.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base & Solvent Start->Reagents Degas Degas with Inert Gas Reagents->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction allows for the synthesis of a wide variety of N-aryl and N-heteroaryl amines from this compound and a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[2]

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1001880-95
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu1,4-Dioxane901285-98
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₂CO₃THF802475-90
4IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102070-85

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired N-substituted derivative.

dot

Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex + Ar-Cl Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [Ar-Pd(II)(NHR'R'')L2]+Cl- Amine_Coordination->Pd_Amine_Complex + HNR'R'' Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[3] It provides a direct route to 6-alkynyl-3-methoxy-2-methylpyridine derivatives, which are valuable intermediates for further synthetic transformations.

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701280-90
31-HeptynePdCl₂(dppf) (2.5)CuI (5)PiperidineDMF501075-88
4Ethynyltrimethylsilane[Pd(NHC)] (2)CuI (4)DBUAcetonitrileRT2490-98

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2 equiv), the palladium catalyst, and the copper(I) catalyst.

  • Add the amine base (2.0-3.0 equiv).

  • Stir the reaction mixture under an inert atmosphere at the specified temperature for the required duration. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 6-alkynylpyridine derivative.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4] This reaction is a valuable tool for the vinylation of this compound, leading to the synthesis of styrenyl-type derivatives.

Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875-90
3AcrylonitrilePd₂(dba)₃ (1.5)PPh₃ (6)NaOAcDMA1203665-80
44-VinylpyridinePd(OAc)₂ (2)Herrmann's cat. (2.5)i-Pr₂NEtNMP1102070-88

Experimental Protocol: Heck Reaction

  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by chromatography to obtain the desired vinylated pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution. This method provides a direct route for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the 6-position. The reaction generally proceeds via a Meisenheimer intermediate.[5]

Quantitative Data for Nucleophilic Aromatic Substitution

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-MethanolReflux690-98
2PhenolK₂CO₃DMF1201280-90
3ThiophenolNaHTHF60885-95
4Piperidine-Piperidine (solvent)Reflux2475-85

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 equiv) in the appropriate solvent.

  • Add the nucleophile (1.1-2.0 equiv) and the base (if required).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

dot

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Transition_State1 Transition State 1 Reactants->Transition_State1 Addition Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Transition_State1->Meisenheimer Transition_State2 Transition State 2 Meisenheimer->Transition_State2 Elimination Product {6-Nu-3-methoxy-2-methylpyridine | + Cl-} Transition_State2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Application in Kinase Inhibitor Synthesis

Pyridine and its derivatives are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. The functionalized derivatives of this compound are valuable precursors for the synthesis of novel kinase inhibitors. For instance, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling or amino functionalities through Buchwald-Hartwig amination can lead to compounds with potent and selective inhibitory activity against various kinases implicated in diseases such as cancer.[6][7] The diverse substituents introduced can be tailored to target specific regions of the kinase active site, thereby improving potency and selectivity.

References

Application Notes and Protocols for 6-Chloro-3-methoxy-2-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxy-2-methylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its substituted pyridine core, featuring a reactive chlorine atom, a methoxy group, and a methyl group, allows for a variety of chemical transformations. The chlorine atom at the 6-position is particularly amenable to displacement through various palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules with potential biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate. It focuses on its application in the synthesis of a crucial pharmaceutical intermediate and its utility in fundamental palladium-catalyzed cross-coupling reactions.

Key Application: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

One of the most significant applications of this compound is its use as a precursor in the synthesis of Pantoprazole, a widely used proton pump inhibitor. A key step in the synthesis of a Pantoprazole intermediate is the oxidation of this compound to its corresponding N-oxide, 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

Experimental Workflow: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

G cluster_0 Preparation of Catalyst Solution cluster_1 Oxidation Reaction cluster_2 Work-up and Isolation A Dissolve Phosphotungstic Acid in Water B Add Catalyst Solution to this compound A->B C Heat the Mixture B->C D Add Hydrogen Peroxide Dropwise C->D E Incubate at Elevated Temperature D->E F Cool the Reaction Mixture E->F G Adjust pH with Base F->G H Extract with Dichloromethane G->H I Dry and Evaporate Solvent H->I J Obtain 4-Chloro-3-methoxy-2-methylpyridine-N-oxide I->J

Caption: Workflow for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

This protocol is adapted from a patented industrial preparation method.

Materials:

  • This compound

  • Phosphotungstic acid

  • Hydrogen peroxide (35% solution)

  • Sodium hydroxide solution (8%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Catalyst Preparation: Prepare a 20% (w/w) solution of phosphotungstic acid in neutral deionized water.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, charge 250 parts by weight of this compound.

  • Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel with stirring until the mixture is homogeneous.

  • Heating and Oxidation: Heat the mixture in a water bath to 85°C.

  • Hydrogen Peroxide Addition: Add 380 parts by weight of 35% hydrogen peroxide dropwise to the reaction mixture at a rate of approximately 65 parts by weight per hour.

  • Incubation: After the addition is complete, maintain the reaction mixture at 88°C for 5 hours.

  • Work-up:

    • Cool the reaction mixture to 40°C.

    • Adjust the pH of the solution to 7-9 by adding an 8% aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic extracts with water until neutral.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Remove the dichloromethane by vacuum distillation at a temperature of 35-45°C and a pressure of 0.06-0.08 MPa to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

ParameterValueReference
Starting Material This compound[1]
Catalyst Phosphotungstic acid[1]
Oxidant Hydrogen Peroxide (35%)[1]
Reaction Temperature 85-88°C[1]
Reaction Time ~5 hours (incubation)[1]
Yield 93.05%[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring. These reactions are fundamental in constructing molecular libraries for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition
Palladium Precatalyst Pd(OAc)₂
Ligand SPhos
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O
Temperature 100°C
Typical Reaction Time 12-24 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction enables the synthesis of various N-substituted pyridines from this compound.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-NR'R''(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with an aniline derivative. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the aniline derivative (1.1 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterCondition
Palladium Precatalyst Pd₂(dba)₃
Ligand Xantphos
Base NaOtBu
Solvent Toluene
Temperature 110°C
Typical Reaction Time 12-24 hours
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' Coupled Product Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Acetylide Formation Cu-C≡CR'->Ar-Pd(II)-X(L2) R'-C≡CH Terminal Alkyne R'-C≡CH->Cu-C≡CR' Base Base Base->Cu-C≡CR'

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Stir the reaction mixture under an argon atmosphere at 60-80°C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base/Solvent Et₃N
Solvent DMF
Temperature 60-80°C
Typical Reaction Time 6-12 hours

This compound is a valuable and versatile building block in organic synthesis. Its utility is highlighted by its role in the synthesis of pharmaceutical intermediates like the precursor to Pantoprazole. Furthermore, its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a robust platform for the synthesis of a diverse array of substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important heterocyclic compound.

References

Application Notes and Protocols for the Use of 6-Chloro-3-methoxy-2-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Chloro-3-methoxy-2-methylpyridine as a versatile intermediate in pharmaceutical synthesis. The focus is on its role in the preparation of key active pharmaceutical ingredient (API) precursors through oxidation and its potential for diversification via palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including a reactive chlorine atom, a methoxy group, and a methyl group on the pyridine ring, make it a valuable building block for the synthesis of complex heterocyclic compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is particularly well-suited for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

One of the most prominent applications of this compound is as a key starting material in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] This involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide, a critical step that activates the molecule for subsequent transformations.[2][3]

This document will detail the protocol for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide and provide representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to illustrate the broader synthetic utility of this intermediate.

Key Applications and Reactions

The primary applications of this compound in pharmaceutical synthesis revolve around two main types of transformations:

  • Oxidation to Pyridine N-oxide: A crucial step in the synthesis of Pantoprazole.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the formation of C-C and C-N bonds, enabling the synthesis of diverse molecular scaffolds.

Experimental Protocols

Oxidation to 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

This protocol describes the synthesis of the key intermediate for Pantoprazole.[2][3]

Reaction Scheme:

cluster_0 Oxidation of this compound start This compound reagents H₂O₂, Phosphotungstic Acid (catalyst) start->reagents product 4-Chloro-3-methoxy-2-methylpyridine-N-oxide reagents->product cluster_1 Suzuki-Miyaura Coupling start This compound boronic_acid Aryl/Heteroaryl Boronic Acid catalyst Pd Catalyst, Ligand, Base start->catalyst + boronic_acid->catalyst + product 6-Aryl-3-methoxy-2-methylpyridine catalyst->product cluster_2 Buchwald-Hartwig Amination start This compound amine Primary or Secondary Amine catalyst Pd Catalyst, Ligand, Base start->catalyst + amine->catalyst + product 6-Amino-3-methoxy-2-methylpyridine Derivative catalyst->product cluster_3 Sonogashira Coupling start This compound alkyne Terminal Alkyne catalyst Pd Catalyst, Cu(I) salt, Base start->catalyst + alkyne->catalyst + product 6-Alkynyl-3-methoxy-2-methylpyridine catalyst->product cluster_4 Drug Discovery Workflow A This compound B Diversification via Cross-Coupling Reactions A->B C Library of Pyridine Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G cluster_5 Hypothetical Kinase Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

References

Application Notes: 6-Chloro-3-methoxy-2-methylpyridine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

6-Chloro-3-methoxy-2-methylpyridine is a functionalized heterocyclic compound with potential as a key intermediate in the synthesis of novel agrochemicals. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, including fungicides and insecticides. The presence of a reactive chlorine atom at the 6-position allows for nucleophilic substitution, enabling the coupling of this pyridine core to other molecular fragments to construct complex agrochemical structures. This document provides a hypothetical application of this compound in the synthesis of a strobilurin analogue fungicide, including a detailed experimental protocol, quantitative data, and a description of the target's mode of action.

Core Application: Synthesis of a Hypothetical Pyridinyl Ether Strobilurin Analogue

Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1][2][3] A common structural motif in some strobilurin analogues is a pyridinyl ether linkage. The following section details a representative, hypothetical synthesis of a strobilurin-type fungicide utilizing this compound as a key building block. The synthesis proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5]

Experimental Protocol: Synthesis of Methyl (E)-2-(2-((6-(3-methoxy-2-methylpyridin-6-yl)oxy)methyl)phenyl)-3-methoxyacrylate (Hypothetical Compound)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and the phenolic group of a strobilurin precursor.

Materials:

  • This compound

  • Methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (5 mL per mmol of the acrylate).

  • Addition of Pyridine: Stir the mixture at room temperature for 20 minutes. Add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure pyridinyl ether strobilurin analogue.

Data Presentation

The following table summarizes the quantitative data for the hypothetical synthesis.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsMass (g)Volume (mL)Yield (%)Purity (%)
This compound157.600.0551.18.67-->98
Methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate222.240.0501.011.11-->98
Potassium Carbonate138.210.0751.510.37---
N,N-Dimethylformamide73.09---250--
Product 343.38----75 (hypothetical)>97 (hypothetical)

Visualizations

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Stir for 20 min Reaction Reaction Reagent Addition->Reaction Add Pyridine Work-up Work-up Reaction->Work-up Cool to RT Purification Purification Work-up->Purification Crude Product Product Product Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of the hypothetical strobilurin analogue.

Mechanism of Action: Inhibition of Fungal Respiration

Strobilurin fungicides are known inhibitors of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain of fungi.[1][6][7] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP.[2][8]

The binding of strobilurins occurs at the Quinone outside (Qo) site of cytochrome b.[1][7] This blockage of the electron transport chain leads to a disruption of cellular energy production, ultimately causing fungal cell death.[2]

G cluster_pathway Strobilurin Fungicide Signaling Pathway Strobilurin Strobilurin Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Strobilurin->Cytochrome_bc1 Inhibits at Qo site Cytochrome_c Cytochrome_c Cytochrome_bc1->Cytochrome_c Transfers e- Ubiquinol Ubiquinol Ubiquinol->Cytochrome_bc1 Donates e- Electron_Transport Electron Transport Chain Cytochrome_c->Electron_Transport ATP_Production ATP Production Electron_Transport->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

References

Catalytic Reactions Using 6-Chloro-3-methoxy-2-methylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of a reactive chlorine atom at the 6-position, along with methoxy and methyl groups that modulate the electronic properties of the pyridine ring, makes it a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways to novel compounds.

This document provides detailed application notes and generalized protocols for key catalytic reactions involving this compound and its derivatives. While specific literature for this exact substrate is limited, the methodologies presented are based on well-established procedures for structurally similar chloropyridines and serve as a robust starting point for reaction development and optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] For substrates like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position.

Due to the lower reactivity of aryl chlorides compared to bromides or iodides, successful coupling often requires the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands.[3][4]

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridine Derivatives

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of chloropyridines that are structurally analogous to this compound. These examples can guide the optimization of reaction conditions.

EntryChloropyridine SubstrateBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloro-6-methoxypyridinePhenylboronic acidPd(II)/C (0.25)PPh₃2M Na₂CO₃DMERefluxN/A90[5]
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Toluene/H₂O1001899[2]
35-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Toluene/H₂O1001882[2]
46-Chloropyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O85-951870-90[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.[4]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. If a biphasic system like dioxane/water is used, add the degassed water portion after the organic solvent.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[6]

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar¹)(X) pd0->pd_complex Oxidative Addition pd_trans L₂Pd(II)(Ar¹)(Ar²) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Ar1X Ar¹-X (Chloropyridine) Ar1X->pd_complex Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->pd_trans Base Base Base->pd_trans Product Ar¹-Ar² Product->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Add Solids (Chloropyridine, Boronic Acid, Base) to oven-dried flask B 2. Seal Flask & Stir A->B C 3. Evacuate & Backfill with Inert Gas (x3) B->C D 4. Add Catalyst & Ligand (under inert gas) C->D E 5. Add Degassed Solvent (via syringe) D->E F 6. Heat to Reaction Temp (80-120 °C) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool to RT & Quench G->H I 9. Extraction with Organic Solvent H->I J 10. Dry, Filter & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: General experimental workflow for cross-coupling reactions.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is exceptionally useful for creating aryl amines, which are prevalent structures in pharmaceuticals.[9] For this compound, this allows for the introduction of primary or secondary amines at the 6-position.

Quantitative Data for Buchwald-Hartwig Amination of Chloropyridine Derivatives

The following table presents data from Buchwald-Hartwig aminations on related chloropyridine substrates, which can be used as a starting point for developing a protocol for this compound.

EntryChloro-heteroaryl SubstrateAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Chloropyridin-3-amineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene802-24>95[6]
26-Chloropyridin-3-amineAnilinePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Dioxane1002-24>95[6]
3Heteroaryl ChloridesVarious Amines(CyPF-tBu)PdCl₂ (1-2)-K₂CO₃/K₃PO₄t-BuOH11012High[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-4 mol%)

  • Phosphine ligand (e.g., BINAP, XantPhos, P(tBu)₃) (1.5-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube or reaction vial.[6]

  • Catalyst Activation: Add the anhydrous, degassed solvent and stir for several minutes.

  • Reagent Addition: Add this compound and the amine coupling partner to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C) with stirring.[6]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.[6]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11] This reaction is the most common method for synthesizing aryl alkynes.

Quantitative Data for Sonogashira Coupling of Chloro-heterocycles

The following table provides representative conditions for Sonogashira couplings, which can be adapted for this compound.

EntryHalo-heteroaryl SubstrateAlkynePd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
19-Substituted-6-chloro-2,8-diiodopurinesPhenylacetylenePd(PPh₃)₄ (10)CuI (20)Et₃NDMFRT85 (at C2)[12]
2Aryl BromidePhenylacetylene(NHC)-Pd (0.01)(NHC)-Cu (1)DBUAcetonitrileRTHigh[13]
3Aryl HalideTerminal AlkynePdCl₂(PPh₃)₂ (1-5)CuI (1-10)Et₃N / DIPATHF / DMFRT - RefluxVariable[11]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0 equiv)

  • Solvent (e.g., THF, DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuation and Backfilling: Evacuate and backfill the flask with an inert gas three times.

  • Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF), the terminal alkyne, and the base (e.g., triethylamine) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

Heck Reaction: C-C Bond Formation (Vinylation)

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[14][15] This reaction can be used to introduce alkenyl groups at the 6-position of the pyridine ring.

Quantitative Data for Heck Reactions

The table below shows typical conditions for Heck reactions that can serve as a starting point for experiments with this compound.

EntryAryl HalideAlkenePalladium Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1Aryl BromideStyrene[(P(NC₅H₁₀)₃)₂PdCl₂] (0.05)K₂CO₃NMP100>95[15]
2Aryl Bromide/ChlorideVarious OlefinsPalladacycle ylide complex (10 ppm)N/AN/A130Good[16]
3IodobenzeneStyrenePdCl₂KOAcMethanol120Good[14]
Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general method for the vinylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.02-2 mol%)

  • Ligand (if necessary, e.g., P(o-tol)₃) (0.04-4 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 equiv)

  • Polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Inert Atmosphere Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, a ligand if required, and a base.

  • Reagent and Solvent Addition: Add the alkene and the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

References

Application Notes and Protocols for 6-Chloro-3-methoxy-2-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxy-2-methylpyridine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 6-position, ortho to the ring nitrogen, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This position is activated towards oxidative addition, a key step in many catalytic cycles, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The methoxy and methyl substituents on the pyridine ring also influence its electronic properties and can be crucial for modulating the biological activity and physical properties of the resulting coupled products.

These application notes provide an overview of the utility of this compound as a reagent in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, based on established methodologies for similar chloropyridine substrates, are provided to guide researchers in their synthetic endeavors.

Key Advantages of this compound in Cross-Coupling Reactions

  • Reactive Handle: The chlorine atom at the 6-position serves as an effective leaving group for various palladium-catalyzed cross-coupling reactions.[1]

  • Structural Diversity: Enables the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, amino, and alkynyl moieties, leading to the rapid generation of diverse compound libraries.

  • Prevalence in Bioactive Molecules: The substituted pyridine scaffold is a common motif in numerous pharmaceuticals and agrochemicals, making this reagent a valuable building block in drug discovery programs.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide.[3] For an electron-rich substrate like this compound, the selection of a highly active palladium catalyst and a suitable ligand is crucial to achieve efficient coupling.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the challenging oxidative addition of the C-Cl bond.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11085-95[4]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10090-98[5]
PEPPSI-IPrK₂CO₃1,4-Dioxane/H₂O80-10080-95[5]
Pd(PPh₃)₄Na₂CO₃DME/H₂O8570-85[6]

Note: Yields are typical for analogous chloropyridine substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methodologies.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7] Similar to the Suzuki-Miyaura coupling, the amination of less reactive aryl chlorides like this compound requires a highly active catalyst system.[8] Sterically hindered biarylphosphine ligands are commonly used in combination with a palladium source and a strong, non-nucleophilic base.[8][9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / RuPhosNaOtBuToluene80-10080-95[8]
Pd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane10075-90[8]
XantPhos Pd G3DBUToluene11070-90[10]
PdCl₂(dppf)NaOtBuTHF8060-80[11]

Note: Yields are typical for analogous chloropyridine substrates and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methodologies.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu to a reaction vial. Then add Pd₂(dba)₃, RuPhos, and a magnetic stir bar.

  • Reagent Addition: Add a solution of this compound in toluene, followed by the amine.

  • Inert Atmosphere: Seal the vial and remove from the glovebox.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13] Copper-free conditions have also been developed to prevent the undesired homocoupling of the terminal alkyne.[14]

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-pyridines
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-6070-90[12]
Pd(OAc)₂ / SPhosNoneCs₂CO₃1,4-Dioxane8075-90[15]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt80-95[15]
Pd/CCuIK₂CO₃DMF10060-80[16]

Note: Yields are typical for analogous chloropyridine substrates and may vary for this compound.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

This protocol is a general procedure adapted from established copper-free methodologies.[15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound and the palladium precatalyst.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add DMSO, the terminal alkyne, and TMP via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Cross_Coupling_Workflow reagents Weigh and Add Solids: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst 1 inert Establish Inert Atmosphere (Evacuate & Backfill) catalyst->inert 2 solvent Add Degassed Solvent inert->solvent 3 react Heat and Stir Reaction solvent->react 4 monitor Monitor Progress (TLC, LC-MS) react->monitor 5 workup Aqueous Work-up and Extraction monitor->workup 6 purify Purification (Column Chromatography) workup->purify 7 product Characterized Product purify->product 8

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_sonogashira Sonogashira Cycle (Cu-free) pd0_s Pd(0)L_n pdII_s R-Pd(II)-Cl(L_n) pd0_s->pdII_s Oxidative Addition (R-Cl) pdII_b R-Pd(II)-Ar(L_n) pdII_s->pdII_b Transmetalation (Ar-B(OR)₂ + Base) pdII_b->pd0_s Reductive Elimination (R-Ar) pd0_b Pd(0)L_n pdII_b_ox R-Pd(II)-Cl(L_n) pd0_b->pdII_b_ox Oxidative Addition (R-Cl) pdII_b_am R-Pd(II)-NR'R''(L_n) pdII_b_ox->pdII_b_am Amine Coordination & Deprotonation (HNR'R'' + Base) pdII_b_am->pd0_b Reductive Elimination (R-NR'R'') pd0_so Pd(0)L_n pdII_so_ox R-Pd(II)-Cl(L_n) pd0_so->pdII_so_ox Oxidative Addition (R-Cl) pdII_so_alk R-Pd(II)-C≡CR'(L_n) pdII_so_ox->pdII_so_alk Alkyne Coordination & Deprotonation (HC≡CR' + Base) pdII_so_alk->pd0_so Reductive Elimination (R-C≡CR')

Caption: Simplified catalytic cycles for key cross-coupling reactions.

Decision_Tree start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_type Type of Carbon Nucleophile? cc_bond->cc_type buchwald Buchwald-Hartwig Amination cn_bond->buchwald boronic Organoboron cc_type->boronic alkyne Terminal Alkyne cc_type->alkyne suzuki Suzuki-Miyaura Coupling boronic->suzuki sonogashira Sonogashira Coupling alkyne->sonogashira

Caption: A decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. Its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecules. The provided protocols, based on established methods for similar substrates, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity in these transformations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Chloro-3-methoxy-2-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway begins with the chlorination of commercially available 3-Hydroxy-2-methylpyridine, followed by an O-methylation reaction. This protocol is designed to be scalable for industrial production, focusing on process efficiency and product purity. Detailed experimental procedures, data presentation in tabular format, and process diagrams are included to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective chlorination of 3-Hydroxy-2-methylpyridine to yield 6-Chloro-3-hydroxy-2-methylpyridine. The subsequent step is the O-methylation of the hydroxyl group to afford the final product.

Synthesis_Workflow Start Start: 3-Hydroxy-2-methylpyridine Step1 Step 1: Chlorination Start->Step1 Intermediate Intermediate: 6-Chloro-3-hydroxy-2-methylpyridine Step1->Intermediate Step2 Step 2: O-Methylation Intermediate->Step2 Product Final Product: This compound Step2->Product End End Product->End

A high-level overview of the two-step synthesis process.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-hydroxy-2-methylpyridine

This procedure details the chlorination of 3-Hydroxy-2-methylpyridine using phosphorus oxychloride.

Materials and Equipment:

  • 3-Hydroxy-2-methylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Toluene

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • To a clean and dry glass-lined reactor, add 3-Hydroxy-2-methylpyridine (1.0 eq) and pyridine (1.0 eq).

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 110-120 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 6-Chloro-3-hydroxy-2-methylpyridine.

Table 1: Summary of Chlorination Reaction Parameters

ParameterValue
Starting Material3-Hydroxy-2-methylpyridine
ReagentsPhosphorus oxychloride, Pyridine
Molar Ratio (Start:POCl₃:Pyridine)1 : 3 : 1
Reaction Temperature110-120 °C
Reaction Time4-6 hours
Expected Yield75-85%
Purity (post-purification)>98%
Step 2: Synthesis of this compound

This protocol describes the O-methylation of 6-Chloro-3-hydroxy-2-methylpyridine via a Williamson ether synthesis.[1][2][3][4][5]

Materials and Equipment:

  • 6-Chloro-3-hydroxy-2-methylpyridine

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)[6][7][8]

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • In a glass-lined reactor, dissolve 6-Chloro-3-hydroxy-2-methylpyridine (1.0 eq) in acetone or DMF.

  • Add a base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Slowly add the methylating agent, either dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2 x volumes) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Table 2: Summary of O-Methylation Reaction Parameters

ParameterValue
Starting Material6-Chloro-3-hydroxy-2-methylpyridine
ReagentsBase (K₂CO₃ or NaOH), Methylating Agent ((CH₃)₂SO₄ or CH₃I)
Molar Ratio (Start:Base:Methylating Agent)1 : 1.5 : 1.2 (with K₂CO₃) or 1 : 1.2 : 1.2 (with NaOH)
Reaction Temperature50-60 °C
Reaction Time2-4 hours
Expected Yield80-90%
Purity (post-purification)>99%

Reaction Mechanism: Williamson Ether Synthesis

The O-methylation step proceeds via a Williamson ether synthesis, which is a classic Sₙ2 reaction. The alkoxide ion, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent.

Williamson_Ether_Synthesis cluster_0 Step A: Deprotonation cluster_1 Step B: Nucleophilic Attack (Sₙ2) Start_OH 6-Chloro-3-hydroxy-2-methylpyridine Alkoxide Alkoxide Intermediate Start_OH->Alkoxide + Base Base Base (e.g., K₂CO₃) Transition_State Sₙ2 Transition State Alkoxide->Transition_State + Methylating Agent Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Product This compound Transition_State->Product

Mechanism of the Williamson ether synthesis for O-methylation.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Avoid inhalation and skin contact.

  • The reactions are exothermic; proper temperature control is crucial to prevent runaway reactions.

Conclusion

The provided two-step synthesis offers a robust and scalable method for the production of this compound. By following the detailed protocols and adhering to the safety precautions, researchers and production chemists can reliably synthesize this important pharmaceutical intermediate in high yield and purity. Further optimization of reaction conditions may be possible depending on the specific scale and equipment available.

References

Application Notes and Protocols for the Purification of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Chloro-3-methoxy-2-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques include recrystallization, column chromatography, and distillation, designed to achieve high purity levels suitable for further synthetic steps and drug development processes.

Purification Strategy Overview

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude material. A general workflow for purification is outlined below.

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, HPLC, NMR) Crude->Initial_Assessment Decision Select Purification Method Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with suitable solubility profile Chromatography Column Chromatography Decision->Chromatography Complex mixture or similar polarity impurities Distillation Distillation Decision->Distillation Liquid or low-melting solid with volatile impurities Purity_Check_1 Purity Analysis Recrystallization->Purity_Check_1 Purity_Check_2 Purity Analysis Chromatography->Purity_Check_2 Purity_Check_3 Purity Analysis Distillation->Purity_Check_3 Further_Purification Further Purification Required? Purity_Check_1->Further_Purification Purity_Check_2->Further_Purification Purity_Check_3->Further_Purification Pure_Product Pure this compound Further_Purification->Decision Yes Further_Purification->Pure_Product No

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of a structurally similar compound, 2-chloro-6-methoxy-3-nitropyridine, which can serve as a benchmark for the purification of this compound.[1]

Purification MethodInitial PurityFinal PurityYieldReference
Alkaline Wash & Recrystallization84-85%99-100%92%[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The following protocol is adapted from procedures used for analogous chloromethoxy-substituted pyridines.[1]

Principle: This technique relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. The crude solid is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Recrystallization_Workflow Recrystallization Workflow Start Crude Solid Dissolution Dissolve in minimum hot solvent Start->Dissolution Hot_Filtration Hot Filtration (optional) to remove insoluble impurities Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath to Maximize Yield Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry the Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: Step-by-step workflow for the recrystallization process.

Materials:

  • Crude this compound

  • Toluene

  • Heptane

  • 24% Aqueous ammonia solution (optional, for pre-wash)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Optional Alkaline Wash: For crude material containing acidic impurities, a preliminary wash can be performed. Dissolve the crude product in toluene (e.g., 500 g in 1500 ml). Add a 24% aqueous ammonia solution (500 ml) and stir vigorously at 40°C for 12 hours.[1] Separate the organic layer.

  • Solvent Selection: Based on analogous compounds, a toluene-heptane solvent system is a good starting point. Toluene will act as the primary solvent in which the compound is soluble when hot, and heptane will serve as the anti-solvent to induce crystallization upon cooling.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot toluene solution, slowly add heptane until the solution becomes slightly turbid. Reheat the mixture gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluent (mobile phase) is used to move the components down the column at different rates depending on their polarity and affinity for the stationary phase.

Chromatography_Workflow Column Chromatography Workflow Start Crude Sample Sample_Loading Load Sample onto Column Start->Sample_Loading Column_Prep Prepare Silica Gel Column Column_Prep->Sample_Loading Elution Elute with Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent in vacuo Combine_Fractions->Solvent_Removal End Pure Product Solvent_Removal->End

Caption: General workflow for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes or Petroleum Ether

  • Dichloromethane (DCM)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:9 or 2:8 v/v).[2] Alternatively, a dichloromethane/petroleum ether system can be tested.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% hexanes or a low polarity mixture). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding more ethyl acetate, is often effective.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Distillation

Distillation is suitable for purifying liquid compounds or low-melting solids that are thermally stable.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points, vacuum distillation is employed to lower the boiling point and prevent decomposition.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point under vacuum will need to be determined experimentally, but for related chloropyridines, temperatures in the range of 90-113°C at pressures around 0.07-0.09 MPa have been reported.

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Chloro-3-methoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Selective Nucleophilic Aromatic Substitution (SNAr) of a Dichloropyridine. This involves the selective methoxylation of a 2,6-dichloro-3-methylpyridine precursor. The C6 position is generally more susceptible to nucleophilic attack in such systems.

  • Route B: Chlorination of a Hydroxypyridine. This route starts with a 3-methoxy-2-methyl-6-hydroxypyridine (or its tautomeric pyridone form) and introduces the chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol. The disappearance of the starting material and the appearance of the product spot will indicate the progression of the reaction.[1]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: When working with phosphorus oxychloride (POCl₃), it is crucial to handle it in a well-ventilated fume hood as it can release choking fumes of hydrogen chloride upon contact with moist air. The quenching of POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water. When using sodium methoxide, it is important to note that it is a corrosive and moisture-sensitive reagent. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Q4: What are the common impurities I might encounter?

A4: Depending on the synthetic route, common impurities may include:

  • From Route A: Unreacted 2,6-dichloro-3-methylpyridine, the isomeric product 2-methoxy-6-chloro-3-methylpyridine, and di-methoxylated byproduct.

  • From Route B: Unreacted 3-methoxy-2-methyl-6-hydroxypyridine. The formation of dark-colored impurities can also occur due to over-oxidation or side reactions at high temperatures.[1]

Q5: What is a general purification strategy for this compound?

A5: The crude product can be purified by several methods. After quenching the reaction, an acid-base extraction can be employed to separate the basic pyridine product from non-basic impurities. The product can then be isolated by extraction with an organic solvent. For further purification, column chromatography on silica gel is a common technique. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity solid product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Route A: Inactive Sodium Methoxide Sodium methoxide is highly sensitive to moisture. Use freshly opened or properly stored sodium methoxide. Ensure the reaction is carried out under strictly anhydrous conditions.
Route A: Insufficient Reaction Temperature Nucleophilic aromatic substitution on dichloropyridines can be slow. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Route B: Incomplete Chlorination The reaction time with POCl₃ may be too short. Extend the reaction time and monitor until the starting material is consumed. A co-solvent like N,N-dimethylformamide (DMF) can sometimes facilitate the reaction.
Route B: Hydrolysis of Product During Work-up The chlorinated product might be susceptible to hydrolysis back to the hydroxypyridine during aqueous work-up, especially in the presence of a base.[2] To minimize this, dilute the reaction mixture with an organic solvent like dichloromethane before quenching, keep the mixture cool during the addition of water, and use a mild base like sodium bicarbonate for neutralization.[2]
Issue 2: Formation of Isomeric Byproduct (2-methoxy-6-chloro-3-methylpyridine) in Route A
Potential Cause Recommended Solution
Lack of Regioselectivity The regioselectivity of nucleophilic aromatic substitution on dichloropyridines can be influenced by the solvent and temperature. Lowering the reaction temperature may improve selectivity for the more reactive position. Screening different solvents could also be beneficial.
Equilibration Under certain conditions, product equilibration might occur. Ensure the reaction is stopped once the desired product is formed in maximum yield.
Issue 3: Formation of Di-methoxylated Byproduct in Route A
Potential Cause Recommended Solution
Excess Sodium Methoxide Use a stoichiometric amount or a slight excess of sodium methoxide (e.g., 1.05 to 1.1 equivalents). Adding the sodium methoxide portion-wise can also help control the reaction.
Prolonged Reaction Time or High Temperature Over-reaction can lead to the substitution of the second chlorine atom. Monitor the reaction closely and stop it once the mono-substituted product is maximized.
Issue 4: Dark-Colored Impurities in the Product
Potential Cause Recommended Solution
High Reaction Temperature Pyridine derivatives can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities. Maintain the recommended reaction temperature and avoid excessive heating.
Presence of Oxygen Side reactions can be promoted by the presence of oxygen. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Metal Impurities Traces of metal impurities can catalyze side reactions. Use high-purity reagents and solvents.

Experimental Protocols

Route A: Selective Methoxylation of 2,6-dichloro-3-methylpyridine

This protocol is based on analogous methoxylation reactions of chloropyridines.[3]

Materials:

  • 2,6-dichloro-3-methylpyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,6-dichloro-3-methylpyridine in anhydrous methanol (and optionally DMF), add sodium methoxide (1.05 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 25°C and 60°C.[3]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature and quench by pouring it into ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reaction Conditions for Selective Methoxylation (Illustrative)

Parameter Condition 1 Condition 2
Sodium Methoxide (equiv.) 1.051.1
Solvent MethanolMethanol/DMF (10:1)
Temperature (°C) 25-3050-60
Reaction Time (h) 12-164-6
Typical Yield (%) 75-8580-90
Route B: Chlorination of 3-methoxy-2-methyl-6-hydroxypyridine

This protocol is based on general procedures for the chlorination of hydroxypyridines.

Materials:

  • 3-methoxy-2-methyl-6-hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane

  • Ice

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a flask equipped with a reflux condenser, add 3-methoxy-2-methyl-6-hydroxypyridine to an excess of phosphorus oxychloride (POCl₃). A base such as pyridine can also be added.[2]

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the residue by adding it to a mixture of ice and water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is between 7 and 8.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_route_a start Start reagents Mix 2,6-dichloro-3-methylpyridine and Sodium Methoxide in Methanol start->reagents reaction Heat Reaction Mixture (25-60 °C) reagents->reaction monitor Monitor by TLC/HPLC reaction->monitor quench Quench with Ice Water monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental Workflow for Route A.

troubleshooting_low_yield start Low/No Yield Observed route_a Route A? start->route_a route_b Route B? start->route_b inactive_reagent Check Sodium Methoxide Activity (Use fresh, anhydrous reagent) route_a->inactive_reagent Yes low_temp_a Increase Reaction Temperature (Monitor closely) route_a->low_temp_a Yes incomplete_rxn Extend Reaction Time (Monitor by TLC/HPLC) route_b->incomplete_rxn Yes hydrolysis Check Work-up Procedure (Cool quench, mild base) route_b->hydrolysis Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-methoxy-2-methylpyridine. Our aim is to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the chlorination of a corresponding hydroxypyridine (pyridone) precursor. Specifically, 3-methoxy-2-methyl-6(1H)-pyridone can be chlorinated using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the substrate in an excess of the chlorinating agent, which also serves as the solvent.

Q2: What are the most common side reactions observed during the chlorination of substituted pyridones with phosphorus oxychloride?

Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired this compound. The primary side reactions include:

  • Incomplete Reaction: Unreacted starting material, 3-methoxy-2-methyl-6(1H)-pyridone, may remain in the reaction mixture.

  • Formation of Isomeric Byproducts: Although the starting material directs chlorination to the 6-position, trace amounts of other isomers might form depending on the stability of reaction intermediates.

  • Over-chlorination: The pyridine ring or the methyl group can undergo further chlorination, leading to dichlorinated or even trichlorinated species.

  • Hydrolysis: The desired product, this compound, can be sensitive to water, and during aqueous workup, it may hydrolyze back to the starting pyridone.[1]

  • N-Oxide Formation: Although less common with POCl₃, under certain conditions, oxidation of the pyridine nitrogen can occur, leading to the formation of this compound N-oxide.

Q3: How can I monitor the progress of the reaction?

The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a cold, dilute sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) before analysis. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progress.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I have been refluxing my 3-methoxy-2-methyl-6(1H)-pyridone in POCl₃ for several hours, but TLC analysis shows a significant amount of starting material remaining. What could be the problem?

Answer:

Low or no conversion can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: Ensure that the reaction mixture is maintained at a sufficient temperature (reflux) to drive the reaction to completion. Some chlorinations of hydroxypyridines require prolonged heating.[2]

  • Quality of Phosphorus Oxychloride: The POCl₃ used should be of high purity and free from significant amounts of hydrolyzed byproducts (phosphoric acid and HCl), which can interfere with the reaction. Using freshly distilled POCl₃ is recommended.

  • Presence of Water: The starting material and glassware must be thoroughly dried. Any moisture will consume the POCl₃, reducing its effectiveness as a chlorinating agent.

ParameterRecommendation
Reaction Temperature Maintain at reflux (approx. 105 °C for POCl₃)
Reaction Time Monitor by TLC/HPLC; may require 8-12 hours or more
Reagent Quality Use freshly distilled or high-purity POCl₃
Reaction Setup Use oven-dried glassware under an inert atmosphere
Issue 2: Formation of Multiple Products (Impurity Profile)

Question: My crude product shows multiple spots on TLC after workup. What are these likely to be and how can I minimize their formation?

Answer:

The presence of multiple products indicates the occurrence of side reactions. The most common impurities are isomeric byproducts, over-chlorinated products, and the hydrolyzed starting material.

  • Over-chlorination: This can occur with prolonged reaction times or excessively high temperatures. To minimize this, strictly control the reaction time and temperature, monitoring closely by TLC or HPLC.

  • Isomeric Byproducts: While the 6-position is electronically favored for chlorination from the 6-pyridone, other isomers can form. Optimizing the reaction temperature can sometimes improve regioselectivity.

  • Hydrolysis: The chloro-group is susceptible to hydrolysis back to the hydroxyl group during aqueous workup. To prevent this, perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice) and quickly neutralize any excess acid with a base like sodium bicarbonate or sodium carbonate. Avoid prolonged contact with the aqueous phase.[1]

Side ProductMitigation Strategy
Over-chlorinated Pyridines Reduce reaction time and/or temperature. Monitor reaction progress closely.
Isomeric Chloropyridines Optimize reaction temperature. Purification by column chromatography may be necessary.
Hydrolyzed Product Perform aqueous workup at low temperature. Neutralize acid promptly. Minimize contact time with the aqueous phase.
Issue 3: Difficult Purification

Question: I am having trouble separating the desired product from the impurities by column chromatography. Are there any suggestions?

Answer:

Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel.

  • Column Chromatography: To improve separation and reduce tailing, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Alternative Purification Methods: If chromatography is not effective, consider other techniques such as:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Analytical Techniques for Characterization: To effectively develop a purification strategy, it is crucial to identify the impurities. Techniques like HPLC and GC-MS are invaluable for separating and identifying the components of the crude product mixture.[3] Reverse-phase HPLC is a common and powerful tool for analyzing the purity of pyridine derivatives.[3]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is based on analogous syntheses and should be optimized for specific laboratory conditions.

Reagents:

  • 3-methoxy-2-methyl-6(1H)-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 3-methoxy-2-methyl-6(1H)-pyridone (1.0 eq) in phosphorus oxychloride (10 eq).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining POCl₃.

  • Cool the residue in an ice bath and cautiously add chloroform and water.

  • Separate the organic layer. Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with chloroform (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow start Start: 3-methoxy-2-methyl-6(1H)-pyridone reaction Chlorination with POCl3 (Reflux, 8-12h) start->reaction workup Workup: 1. Quench with ice/water 2. Neutralize with NaHCO3 3. Extract with Chloroform reaction->workup purification Purification: Column Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side_reactions Side Reactions main_reactant 3-methoxy-2-methyl-6(1H)-pyridone main_product This compound main_reactant->main_product + POCl3 isomer_product Isomeric Product (e.g., 4-Chloro- derivative) main_reactant->isomer_product + POCl3 over_chlorination Over-chlorination Product (e.g., Dichloro- derivative) main_product->over_chlorination Excess POCl3 / Time hydrolysis_product Hydrolysis Product (Starting Material) main_product->hydrolysis_product + H2O (Workup) Troubleshooting_Logic start Problem Encountered low_conversion Low/No Conversion? start->low_conversion multiple_products Multiple Products? start->multiple_products low_conversion->multiple_products No check_temp_time Check Temp. & Time low_conversion->check_temp_time Yes control_conditions Control Temp. & Time multiple_products->control_conditions Yes check_reagent_quality Check POCl3 Quality check_temp_time->check_reagent_quality solution Solution check_reagent_quality->solution optimize_workup Optimize Workup (Low Temp) control_conditions->optimize_workup optimize_workup->solution

References

Technical Support Center: 6-Chloro-3-methoxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-methoxy-2-methylpyridine. The following information is designed to address common issues encountered during cross-coupling and nucleophilic substitution reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?

A1: Low reactivity is a common challenge with chloropyridines compared to their bromo or iodo counterparts. The strength of the C-Cl bond makes the initial oxidative addition step in the catalytic cycle more difficult. Several factors could be contributing to low conversion:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient. More active systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) or N-heterocyclic carbene (NHC) ligands, are often required.

  • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the activation energy of C-Cl bond cleavage.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The appropriate base depends on the specific reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, K₂CO₃ for Buchwald-Hartwig). The solubility and strength of the base are key factors.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed reactions with electron-rich aryl chlorides. It can arise from various pathways, including the reaction of the palladium-hydride species with the starting material. To minimize this:

  • Choice of Ligand and Base: Some ligand and base combinations are more prone to promoting hydrodehalogenation. Screening different ligands and using a weaker, non-nucleophilic base may help.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace amounts of water can be a source of protons for this side reaction.

  • Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner can sometimes outcompete the hydrodehalogenation pathway.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A3: Yes, the chlorine at the 6-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for SNAr reactions with various nucleophiles, such as amines or alkoxides. The reactivity will be influenced by the strength of the nucleophile and the reaction conditions (temperature, solvent).

Q4: When scaling up my reaction, the yield has dropped significantly. What should I consider?

A4: Scale-up challenges are common and often relate to mass and heat transfer.[1]

  • Mixing: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of high concentration, which can promote side reactions.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling capacity.

  • Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. Slow, controlled addition is often necessary.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalyst system.Use a more active catalyst/ligand system suitable for chloropyridines (e.g., Pd(OAc)₂, SPhos/XPhos). Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Insufficient reaction temperature.Increase the reaction temperature to 100-120 °C. Consider using a higher-boiling solvent like dioxane or toluene.
Ineffective base.Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility.
Protodeborylation of boronic acid.Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
Hydrodehalogenation of Starting Material Catalyst/ligand choice.Screen different phosphine ligands.
Presence of water.Use anhydrous solvents and reagents.
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low to No Yield Inactive catalyst system.Employ a modern catalyst system with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) and a suitable palladium precatalyst.
Strong C-Cl bond.Increase reaction temperature (90-120 °C).
Inappropriate base.NaOtBu is a common choice, but other bases like K₂CO₃ or Cs₂CO₃ can be effective, especially with sensitive substrates.
Hydrodehalogenation Slow reductive elimination.Optimize the ligand to accelerate the final step of the catalytic cycle.
Impure or wet base/solvent.Use high-purity, anhydrous base and solvents.
Side reactions involving other functional groups Base sensitivity of other functional groups.Consider using a milder base like K₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

Experimental Protocols

Note: The following are general protocols based on reactions with similar chloropyridine substrates and should be optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2][3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOR Ar-Pd(II)L_n-OR' ArPdCl->ArPdOR Ligand Exchange (+ Base, - Cl-) ArPdR Ar-Pd(II)L_n-R' ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination Ar Ar = 3-methoxy-2-methylpyridin-6-yl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl Pd0->ArPdCl Oxidative Addition (Ar-Cl) AmineComplex [Ar-Pd(II)L_n(HNR'R'')]Cl ArPdCl->AmineComplex Amine Coordination (+ HNR'R'') AmidoComplex Ar-Pd(II)L_n(NR'R'') AmineComplex->AmidoComplex Deprotonation (+ Base) AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Ar Ar = 3-methoxy-2-methylpyridin-6-yl

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low/No Conversion catalyst Is the catalyst system active enough for a chloropyridine? start->catalyst temp Is the reaction temperature high enough? catalyst->temp Yes sol_catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands). Increase catalyst loading. catalyst->sol_catalyst No base Is the base appropriate and of high quality? temp->base Yes sol_temp Increase temperature to 100-120 °C. temp->sol_temp No inert Is the reaction under a strict inert atmosphere? base->inert Yes sol_base Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald). Use anhydrous, finely ground base. base->sol_base No sol_inert Degas solvents thoroughly. Ensure all glassware is oven-dried and assembled under inert gas. inert->sol_inert No success Improved Conversion inert->success Yes sol_catalyst->temp sol_temp->base sol_base->inert sol_inert->success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Stability issues of 6-Chloro-3-methoxy-2-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Chloro-3-methoxy-2-methylpyridine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

Under acidic conditions, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can undergo acid-catalyzed cleavage to form 6-chloro-2-methyl-3-hydroxypyridine. This reaction is analogous to the acidic cleavage of other aryl ethers.[1][2]

  • Hydrolysis of the Chloro Group: Although less favorable than in the 2- or 4-position, the chloro group at the 6-position can undergo nucleophilic substitution by water, especially under forcing conditions (e.g., high temperature), to yield 3-methoxy-2-methyl-6-hydroxypyridine. Pyridine derivatives are known to undergo nucleophilic substitution, with the reactivity order being 4 > 2 > 3.[3][4]

Q2: What are the potential stability issues with this compound under basic conditions?

Under basic conditions, the primary stability concern is the hydrolysis of the chloro group. The electron-withdrawing nature of the pyridine ring makes the chloro substituent susceptible to nucleophilic attack by hydroxide ions, leading to the formation of 3-methoxy-2-methyl-6-hydroxypyridine. While this reaction may be slow at room temperature, it can be accelerated by heating.

Q3: I am observing an unexpected peak in my HPLC analysis after exposing my compound to acidic conditions. What could it be?

An unexpected peak appearing after acid treatment is likely a degradation product. Based on the structure of this compound, the most probable degradation product under acidic conditions is 6-chloro-2-methyl-3-hydroxypyridine, resulting from the hydrolysis of the methoxy group. To confirm its identity, techniques like LC-MS can be employed to determine the molecular weight of the impurity.

Q4: My reaction yield is low when using this compound in a basic reaction mixture. What could be the cause?

Low yields in basic media could be attributed to the degradation of the starting material. The chloro group is susceptible to nucleophilic substitution by hydroxide or other basic nucleophiles present in the reaction mixture, leading to the formation of byproducts and consumption of your starting material. It is advisable to monitor the stability of this compound under the specific basic conditions of your reaction (e.g., by TLC or HPLC) to assess its compatibility.

Troubleshooting Guides

Problem: Degradation of this compound observed during acidic workup.
  • Possible Cause: Prolonged exposure to strong acidic conditions is leading to the hydrolysis of the methoxy group.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Perform the acidic workup as quickly as possible.

    • Use Milder Acids: If the protocol allows, consider using a weaker acid or a buffered solution.

    • Lower the Temperature: Conduct the workup at a lower temperature (e.g., on an ice bath) to slow down the rate of hydrolysis.

    • Monitor Degradation: Analyze a small aliquot of the organic layer by HPLC or TLC before and after the workup to quantify the extent of degradation.

Problem: Formation of an impurity during a reaction conducted in a basic medium.
  • Possible Cause: The chloro group is being displaced by a nucleophile in the reaction mixture.

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine which species in your reaction mixture is the strongest nucleophile.

    • Protect the Chloro Group (if possible): Depending on the overall synthetic strategy, this may not be feasible.

    • Modify Reaction Conditions:

      • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the undesired nucleophilic substitution.

      • Use a Non-nucleophilic Base: If the base is the culprit, consider switching to a sterically hindered, non-nucleophilic base.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize byproduct formation.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Primary Degradation ProductChemical Structure of Product
Acidic (e.g., 0.1 M HCl, heat)6-chloro-2-methyl-3-hydroxypyridineCl-C5H2N(CH3)(OH)
Basic (e.g., 0.1 M NaOH, heat)3-methoxy-2-methyl-6-hydroxypyridine(OCH3)-C5H2N(CH3)(OH)

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for defined time points.

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Mandatory Visualization

Stability_Issues_Workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., extra peak, low yield) condition Identify Experimental Conditions (Acidic / Basic) start->condition acid_path Potential Acidic Degradation: - Methoxy group hydrolysis - Chloro group hydrolysis (minor) condition->acid_path Acidic base_path Potential Basic Degradation: - Chloro group hydrolysis condition->base_path Basic analysis Analyze by Stability-Indicating HPLC-UV/MS acid_path->analysis base_path->analysis confirm Confirm Degradant Structure (e.g., by LC-MS) analysis->confirm confirm->analysis Unconfirmed remediate Implement Remediation Strategy confirm->remediate Confirmed remediate_acid Acidic Conditions: - Minimize exposure time - Use milder acid - Lower temperature remediate->remediate_acid Acidic remediate_base Basic Conditions: - Lower temperature - Use non-nucleophilic base - Reduce reaction time remediate->remediate_base Basic end Stability Issue Resolved remediate_acid->end remediate_base->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways sub This compound C₇H₈ClNO acid_prod 6-chloro-2-methyl-3-hydroxypyridine C₆H₆ClNO sub->acid_prod Acidic Hydrolysis (H₃O⁺, Δ) base_prod 3-methoxy-2-methyl-6-hydroxypyridine C₇H₉NO₂ sub->base_prod Basic Hydrolysis (OH⁻, Δ)

Caption: Potential degradation pathways.

References

Technical Support Center: Storage and Handling of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Chloro-3-methoxy-2-methylpyridine to minimize decomposition and ensure the integrity of your research materials. The information is compiled from safety data sheets, general chemical stability principles, and data on related pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3][4] For optimal preservation, storage at 2-8°C is advisable, and for sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as the development of a yellowish or brownish tint, can be an indicator of decomposition. This may be caused by exposure to light, air (oxidation), or elevated temperatures over time. It is crucial to visually inspect the compound before use and if any significant color change is observed, the purity should be re-analyzed before proceeding with experiments.

Q3: My compound has been stored at room temperature for an extended period. Is it still usable?

A3: While short-term storage at room temperature may be acceptable for some applications, long-term storage under these conditions can lead to gradual decomposition. The rate of degradation will depend on factors such as humidity and light exposure. We recommend performing an analytical purity check (e.g., by HPLC or GC) to confirm the integrity of the compound before use. For long-term storage, refrigeration is recommended.[1]

Q4: What are the potential decomposition pathways for this compound?

A4: While specific decomposition pathways for this compound are not extensively documented in the literature, based on the chemistry of related chloropyridine and methoxypyridine derivatives, several potential degradation routes can be proposed. These include hydrolysis of the chloro group, oxidation of the pyridine ring or methyl group, and photodegradation upon exposure to light.

Q5: What are the primary products of decomposition I should be aware of?

A5: Potential decomposition products could include 6-Hydroxy-3-methoxy-2-methylpyridine (from hydrolysis), N-oxides of the parent compound (from oxidation), and various ring-opened byproducts. The presence of these impurities could interfere with your experimental results. Analytical techniques such as LC-MS or GC-MS can be employed to identify and quantify these degradation products.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, air, or moisture.Verify purity using analytical methods (HPLC, GC). If purity is compromised, consider purification or using a fresh batch. Implement stricter storage protocols (e.g., use of a desiccator, storage under inert gas).
Inconsistent experimental results Degradation of the starting material.Re-analyze the purity of the this compound. If degradation is confirmed, use a fresh, validated sample. Review storage and handling procedures to prevent future decomposition.
Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) Formation of degradation products.Attempt to identify the impurities by comparing with potential degradation product structures. If the impurities are likely to interfere with the reaction, purify the starting material or obtain a new batch.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (optional, for mobile phase modification).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • HPLC Conditions:

    • Column: C18 reverse-phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector Wavelength: 270 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by calculating the area percentage of the main peak.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[7][8][9][10]

Equipment:

  • Stability chamber capable of controlling temperature and humidity.

  • Analytical balance.

  • HPLC system.

  • Amber glass vials with tight-fitting caps.

Procedure:

  • Sample Preparation: Place accurately weighed samples of this compound into several amber glass vials.

  • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity (RH).[7][10]

  • Time Points: Withdraw one vial at specified time points (e.g., 0, 1, 2, 4, and 6 weeks).

  • Analysis: At each time point, analyze the sample for purity using the HPLC method described in Protocol 1.

  • Data Evaluation: Plot the purity of this compound as a function of time. A significant decrease in purity indicates instability under the tested conditions.

Visualizations

Decomposition_Pathway A This compound B Hydrolysis A->B H2O C Oxidation A->C O2 D Photodegradation A->D Light E 6-Hydroxy-3-methoxy-2-methylpyridine B->E F N-Oxide derivatives C->F G Ring-opened products D->G

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Change in Compound CheckPurity Assess Purity (e.g., HPLC, GC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther Yes UseFresh Use Fresh, Validated Sample PurityOK->UseFresh No End Proceed with Experiment InvestigateOther->End ReviewStorage Review and Improve Storage & Handling Procedures UseFresh->ReviewStorage End2 Problem Resolved ReviewStorage->End2

Caption: Troubleshooting workflow for issues related to compound stability.

References

Common impurities in 6-Chloro-3-methoxy-2-methylpyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of 6-Chloro-3-methoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The common impurities in this compound typically originate from the synthetic route employed. The two primary routes are:

  • Methoxylation of 2,6-dichloro-3-methylpyridine: This route can lead to residual starting material and the formation of an isomeric byproduct.

  • Chlorination of 3-methoxy-2-methylpyridin-6-ol: This pathway may result in incomplete chlorination, leaving residual starting material.

Based on these synthetic pathways, the most frequently observed impurities include:

  • Unreacted Starting Materials:

    • 2,6-dichloro-3-methylpyridine

    • 3-methoxy-2-methylpyridin-6-ol

  • Isomeric Impurities:

    • 2-Chloro-5-methoxy-6-methylpyridine (from incomplete methoxylation at the 6-position of the dichloro starting material)

    • Positional isomers if the starting materials are not pure.

  • Byproducts from Side Reactions:

    • Over-chlorinated species.

    • Byproducts from the decomposition of reagents.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., methanol, toluene, ethyl acetate).

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying non-volatile organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities, including residual solvents and some process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification and quantification of trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after isolation.

Q3: My batch of this compound shows a persistent impurity peak in the HPLC analysis. What could it be and how can I remove it?

A3: A persistent impurity is often an isomer that co-elutes or has very similar solubility to the main product. The most likely candidate is an isomeric chloro-methoxy-methylpyridine. To address this:

  • Optimize Chromatography: Modify the HPLC method to improve separation. This can involve changing the mobile phase composition, gradient, pH, or trying a different column chemistry (e.g., a phenyl-hexyl column).

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A systematic solvent screening is crucial to find a solvent or solvent system where the desired product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in the mother liquor.

    • Column Chromatography: For larger quantities of impurities or difficult separations, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity After Synthesis Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction goes to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Formation of multiple byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Ensure the purity of starting materials.
Difficulty Removing a Specific Impurity Isomeric impurity with similar physical properties.- Attempt fractional crystallization with different solvent systems. - Utilize preparative HPLC for challenging separations.
Impurity co-crystallizes with the product.- Try a different recrystallization solvent or a multi-solvent system. - Consider converting the product to a salt for purification, followed by neutralization.
Presence of Residual Solvents Inadequate drying.- Dry the product under high vacuum at an appropriate temperature for an extended period. - Use a solvent with a lower boiling point for the final washing step.

Quantitative Data Summary

The following table summarizes typical impurity levels observed before and after purification. These values can vary depending on the specific reaction conditions and purification method employed.

Impurity Typical Level in Crude Product (Area % by HPLC) Typical Level After Purification (Area % by HPLC)
2,6-dichloro-3-methylpyridine1-5%< 0.1%
3-methoxy-2-methylpyridin-6-ol1-3%< 0.1%
Isomeric Impurities0.5-2%< 0.1%
Unidentified Byproducts< 1%< 0.05%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity assessment of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for the purification of this compound by recrystallization.[1][2]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Column Chromatography for Purification

This protocol describes a general method for purification using silica gel column chromatography.[3][4]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Workflow for Impurity Identification and Removal

Impurity_Removal_Workflow cluster_start Start cluster_analysis Analysis cluster_identification Identification cluster_purification Purification cluster_final Final Product Start Crude this compound Analysis Impurity Profiling (HPLC, GC-MS) Start->Analysis Identify Identify Impurities (Starting Materials, Isomers, Byproducts) Analysis->Identify Purification Select Purification Method Identify->Purification Recrystallization Recrystallization Purification->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Purification->ColumnChromatography Major/Difficult Impurities FinalAnalysis Purity Check (HPLC) Recrystallization->FinalAnalysis ColumnChromatography->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: Workflow for the identification and removal of impurities from this compound.

References

Technical Support Center: Scale-Up of 6-Chloro-3-methoxy-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 6-Chloro-3-methoxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and scalable synthesis route starts from maltol. The process involves the methylation of maltol, followed by ammonolysis to form 3-methoxy-2-methyl-4-pyridone. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1][2]

Q2: What are the primary safety concerns when scaling up this process?

A2: The primary safety concerns are the handling of phosphorus oxychloride (POCl₃) and the management of exothermic reactions. POCl₃ is a corrosive and toxic reagent that reacts violently with water. The chlorination reaction itself can be highly exothermic.[3] On a large scale, poor heat dissipation can lead to a runaway reaction.[3] Additionally, pyridine and its derivatives can be flammable and toxic.[4]

Q3: How critical is the purity of the starting materials and intermediates?

A3: The purity of starting materials, such as maltol and the intermediate 3-methoxy-2-methyl-4-pyridone, is crucial for achieving high yield and purity of the final product. Impurities in the starting materials can lead to the formation of side products that are often difficult to separate, complicating the purification process at a larger scale.

Q4: What are the major challenges in the chlorination step using POCl₃?

A4: Key challenges include:

  • Controlling the Exotherm: The reaction is highly exothermic, and maintaining a stable temperature is critical to prevent side reactions and ensure safety.[3]

  • Handling Excess Reagent: Lab-scale syntheses often use a large excess of POCl₃, which acts as both a reagent and a solvent.[1] On a large scale, this is not economically or environmentally viable. Quenching large amounts of excess POCl₃ is also hazardous.[1][3]

  • By-product Formation: Incomplete reaction or side reactions can lead to impurities that are structurally similar to the product, making purification difficult.

Synthesis Workflow

Overall Synthesis Workflow for this compound Maltol Maltol Methylation Methylation (e.g., Methyl Iodide) Maltol->Methylation Ammonolysis Ammonolysis (Aqueous Ammonia) Methylation->Ammonolysis Intermediate 3-Methoxy-2-methyl-4-pyridone Ammonolysis->Intermediate Chlorination Chlorination (POCl₃) Intermediate->Chlorination Product This compound Chlorination->Product Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthesis pathway from Maltol to this compound.

Troubleshooting Guide

Low Yield in Chlorination Step

Q: My yield of this compound is significantly lower on a larger scale. What are the potential causes?

A: Several factors could be responsible for a drop in yield during scale-up:

  • Insufficient Reaction Time or Temperature: The reaction kinetics may differ in larger vessels. Ensure that the reaction has gone to completion by monitoring it using techniques like TLC or HPLC. While lab-scale reactions might be refluxed for 10 hours, larger scales might require adjustments.[5]

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition. Ensure the stirring rate and impeller design are appropriate for the reactor size.

  • Premature Hydrolysis of POCl₃: If there is moisture in the starting material (3-methoxy-2-methyl-4-pyridone) or the reactor, the POCl₃ will be prematurely quenched, reducing the amount available for the chlorination reaction.

  • Loss During Work-up: The product can be lost during the aqueous work-up and extraction phases. Ensure the pH is correctly adjusted and that extractions are performed efficiently.

Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis. How can I identify and mitigate them?

A: Impurity formation is a common scale-up challenge. Here's how to approach it:

  • Potential Cause: Incomplete Chlorination: The most common impurity is the unreacted starting material, 3-methoxy-2-methyl-4-pyridone.

    • Solution: Consider increasing the reaction time or temperature slightly. A solvent-free approach heating in a sealed reactor at 140-160°C has been shown to be effective for similar pyridine chlorinations and can drive the reaction to completion.[3]

  • Potential Cause: Over-chlorination or Side Reactions: While less common for this specific substrate, other positions on the pyridine ring could potentially be chlorinated under harsh conditions.

    • Solution: Carefully control the reaction temperature. Using an equimolar amount of POCl₃, rather than a large excess, can help minimize side reactions.[3]

  • Potential Cause: Degradation during Work-up: The product may be sensitive to the conditions during the quenching and neutralization steps.

    • Solution: The process of quenching excess POCl₃ needs to be carefully controlled. A patent for a similar synthesis describes adding the reaction mixture to an ice-water mixture to control the hydrolysis temperature.[1] The pH should be carefully adjusted with a base like potassium carbonate or sodium hydroxide to avoid product degradation.[1][5]

Purification Challenges

Q: I'm having difficulty purifying the final product on a large scale. Column chromatography is not practical. What are the alternatives?

A: Large-scale purification requires moving away from standard laboratory chromatography.

  • Recommended Method: Vacuum Distillation: For liquid products like chlorinated pyridines, vacuum distillation is the most effective industrial purification method. It allows for the separation of the product from less volatile impurities and starting materials.

  • Recommended Method: Acid-Base Extraction: Since pyridine derivatives are basic, an acid wash (e.g., dilute HCl) can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Process Optimization: Before distillation, it's beneficial to remove as many impurities as possible. A common industrial practice involves neutralization, removal of residual chlorine, and then flash distillation before final fractional distillation.[6]

Quantitative Data Summary

Table 1: Comparison of Chlorination Reaction Conditions

ParameterLab-Scale (Literature)[5]Scale-Up (Solvent-Free)[3]Industrial Patent Example[1]
Starting Material 3-Methoxy-2-methyl-4(1H)-pyridone2-Hydroxypyridines (analogous)3-Methoxy-2-methyl-4-pyrone
Chlorinating Agent POCl₃ (large excess, as solvent)POCl₃ (equimolar)POCl₃ (large excess)
Temperature Reflux140-160 °C70-90 °C
Reaction Time 10 hours2 hours10 hours
Work-up Concentration, Toluene addition, Chloroform/Water extraction, pH adjustment with K₂CO₃Quench with cold water, pH adjustment with Na₂CO₃, Filtration or ExtractionQuench in ice water, pH adjustment with NaOH/KOH, Chloroform extraction
Yield ~75-85% (based on similar reactions)>90%>100% (mass yield, crude)

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-Methoxy-2-methyl-4-pyridone

This protocol is adapted from methods for synthesizing similar pyridone structures.[7][8]

  • Methylation of Maltol: In a suitable flask, dissolve maltol (1 equivalent) in a solvent like acetone. Add potassium carbonate (1.5 equivalents) and methyl iodide (1.1 equivalents). Reflux the mixture for 4-6 hours until TLC indicates the consumption of maltol.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 2-methyl-3-methoxypyranone.

  • Ammonolysis: Dissolve the crude intermediate in aqueous ammonia. Heat the mixture in a sealed vessel at 100-120°C for 8-12 hours.

  • Isolation: Cool the reaction mixture. The product, 3-methoxy-2-methyl-4-pyridone, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Lab-Scale Synthesis of this compound

This protocol is based on a reported synthesis.[5][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 3-methoxy-2-methyl-4(1H)-pyridone (1 equivalent, e.g., 5.6 g) in phosphorus oxychloride (approx. 10 volumes, e.g., 50 ml).

  • Chlorination: Heat the suspension to reflux and maintain for 10 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC or LC-MS.

  • POCl₃ Removal: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the bulk of the excess POCl₃. Add toluene to the residue and evaporate again to azeotropically remove the remaining POCl₃.

  • Work-up and Extraction: Cool the oily residue in an ice bath. Carefully add chloroform and water. Separate the chloroform layer. Make the aqueous layer alkaline (pH 8-9) with a saturated solution of potassium carbonate and extract several times with chloroform.

  • Purification: Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting residue by column chromatography on silica gel or by vacuum distillation to obtain this compound as an oil.

Troubleshooting Workflow

General Troubleshooting Workflow for Scale-Up Issues Start Problem Identified (e.g., Low Yield, Impurities) CheckPurity Analyze Purity of Starting Materials and Intermediates Start->CheckPurity ReviewParams Review Key Process Parameters (Temp, Time, Stoichiometry) Start->ReviewParams CheckMixing Evaluate Reactor Mixing and Heat Transfer Start->CheckMixing AnalyzeByproducts Identify Impurity Structures (LC-MS, NMR) Start->AnalyzeByproducts Requalify Re-qualify Starting Materials CheckPurity->Requalify Impure ProcessDrift Process Drift Identified? ReviewParams->ProcessDrift CheckMixing->ProcessDrift ImpuritySource Impurity Source Identified? AnalyzeByproducts->ImpuritySource ModifyReaction Modify Reaction Conditions (e.g., Lower Temp, Adjust Time) ImpuritySource->ModifyReaction From Reaction ModifyWorkup Modify Work-up/ Purification Protocol ImpuritySource->ModifyWorkup From Work-up ProcessDrift->ModifyReaction Yes ImproveMixing Improve Agitation/ Baffling ProcessDrift->ImproveMixing Yes End Problem Resolved ModifyReaction->End ModifyWorkup->End ImproveMixing->End Requalify->End

Caption: A decision-making diagram for troubleshooting common scale-up problems.

References

Handling and safety precautions for 6-Chloro-3-methoxy-2-methylpyridine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Chloro-3-methoxy-2-methylpyridine

This guide provides essential safety and handling information for this compound. The information is compiled from safety data for this compound and structurally similar chemicals. Researchers, scientists, and drug development professionals should use this as a reference for safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from similar pyridine derivatives, this compound is expected to present several hazards. It may be harmful if swallowed and can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2] Some related compounds are classified as fatal if inhaled or in contact with skin, so caution is strongly advised.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

To ensure safety, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing should be worn.[5]

  • Respiratory Protection: If working with a powder, generating dust, or if vapors/aerosols are likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Q3: What are the proper storage conditions for this compound?

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep the substance away from heat, sparks, open flames, and other sources of ignition.[5] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Q4: What are the immediate first-aid measures in case of accidental exposure?

Immediate action is crucial in case of exposure.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. If eye irritation persists, seek immediate medical attention.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][6]

Troubleshooting Guide

Issue: A small spill of this compound has occurred in the lab.

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[5][8]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[6]

  • Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill. Avoid generating dust if the material is solid.[6]

  • Clean-up: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[6] Do not let the product enter drains.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of the waste material through an approved waste disposal plant.[3]

Issue: The compound appears to have changed color or consistency in storage.

This may indicate degradation or contamination, possibly due to improper storage conditions like exposure to moisture or high temperatures.[7] Do not use the material. It should be treated as waste and disposed of according to institutional and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data based on this compound and its isomers. As specific data for the 6-chloro isomer is limited, properties of related compounds are provided for reference.

PropertyValueSource CompoundReference
Molecular Formula C₇H₈ClNO3-Chloro-6-methoxy-2-methylpyridine
Molecular Weight 157.60 g/mol 3-Chloro-6-methoxy-2-methylpyridine
Melting Point 40 - 44 °C (104 - 111 °F)2-amino-6-methylpyridine (related structure)[8]
Boiling Point 142 °C (288 °F)2-Methoxypyridine (related structure)[5]
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 34-Chloro-3-methoxy-2-methylpyridine[2]

General Experimental Protocol: Handling a Pyridine-based Chemical Reagent

This protocol outlines a general procedure for safely handling a chemical like this compound.

  • Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.[3]

    • Prepare all necessary glassware and equipment.

    • Don the required PPE (safety goggles, lab coat, chemical-resistant gloves).

  • Handling the Compound:

    • Conduct all manipulations of the compound inside a chemical fume hood to avoid inhalation of dust or vapors.[3]

    • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[3][5]

    • Ground and bond containers when transferring the substance to prevent static discharge.[4]

    • Weigh the solid in a tared container inside the hood. If it is a liquid, use a syringe or pipette for transfer.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3]

    • Clean all equipment used during the experiment.

    • Decontaminate the work area within the fume hood.

    • Properly label and store any remaining chemical according to safety guidelines.

  • Waste Disposal:

    • Dispose of contaminated materials (e.g., pipette tips, absorbent paper) and excess chemical in a designated, labeled hazardous waste container.

    • Follow all institutional and local regulations for chemical waste disposal.[3]

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh or Measure Compound prep3->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Equipment handle3->post1 End Experiment post2 Decontaminate Workspace post1->post2 post3 Store or Dispose of Leftovers post2->post3 post4 Wash Hands post3->post4

Caption: Standard workflow for handling chemical reagents.

G Troubleshooting Guide for Accidental Exposure cluster_actions Troubleshooting Guide for Accidental Exposure start Accidental Exposure Occurs exposure_type What type of exposure? start->exposure_type skin Remove Contaminated Clothing Wash Skin with Soap & Water exposure_type->skin Skin eye Rinse Eyes with Water for 15 minutes exposure_type->eye Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation ingestion Rinse Mouth DO NOT Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Medical Attention (Bring SDS if possible) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision tree for first aid after accidental exposure.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 6-Chloro-3-methoxy-2-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Question 1: My cross-coupling reaction with this compound is not working (low or no conversion). What are the common causes?

Answer: Failure of cross-coupling reactions with 2-chloropyridine derivatives often stems from a few critical factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is a common issue with 2-halopyridines.

  • Insufficient Catalyst Activity: this compound has a relatively strong carbon-chlorine bond, making the initial oxidative addition step difficult. Standard catalysts like those based on triphenylphosphine (PPh₃) may be ineffective. More robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.[1][2]

  • Oxygen Contamination: The active Pd(0) catalytic species is highly sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[1]

  • Inappropriate Base or Solvent: The choice of base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle. The solubility and strength of the base can significantly impact the reaction rate.[1][3]

Suzuki-Miyaura Coupling

Question 2: I am observing significant amounts of starting material in my Suzuki-Miyaura reaction. How can I improve the conversion?

Answer: To improve the conversion of your Suzuki-Miyaura reaction, consider the following optimizations:

  • Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider using N-heterocyclic carbene (NHC) ligands. These promote the challenging oxidative addition step with the C-Cl bond.[1][2]

  • Increase Reaction Temperature: Aryl chlorides often require higher temperatures (typically 80-110 °C) to overcome the activation energy for oxidative addition.[1]

  • Optimize the Base: For challenging couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1][2]

Question 3: My Suzuki-Miyaura reaction is producing significant byproducts like homocoupled boronic acid or protodeboronation. What can I do to minimize these?

Answer:

  • Protodeboronation (replacement of the boronic acid group with hydrogen) is often caused by excess water or acidic protons in the reaction mixture. While some water can be beneficial, especially with K₃PO₄, using anhydrous solvents and high-purity reagents is a good starting point. If the problem persists, consider converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which are generally more stable.[2]

  • Homocoupling of the boronic acid is often promoted by the presence of oxygen or incompletely reduced Pd(II) species.[2] Ensure thorough degassing of your reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas. Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst can also mitigate this side reaction.[1][2]

Buchwald-Hartwig Amination

Question 4: What are the key parameters to consider when selecting a catalyst system for the Buchwald-Hartwig amination of this compound?

Answer: The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium source, ligand, and base.

  • Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: The ligand is critical. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are necessary to promote both the oxidative addition and the reductive elimination steps. Ligands like Xantphos, XPhos, and RuPhos are excellent starting points.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[4]

Cyanation

Question 5: I want to perform a cyanation reaction on this compound. What are the recommended conditions?

Answer: Palladium-catalyzed cyanation is a common method for converting aryl halides to nitriles. For an aryl chloride substrate, typical conditions would involve:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common choice as it is less toxic than other cyanide salts and generally gives good results.

  • Catalyst System: A palladium catalyst is required. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand can be effective.

  • Solvent: A polar aprotic solvent like DMF, DMA, or NMP is typically used.

  • Temperature: The reaction often requires elevated temperatures (e.g., 80-120 °C).

Data Presentation: Catalyst System Comparison

The following tables provide a summary of commonly used catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridine substrates. These should serve as a starting point for optimization with this compound.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane10070-85[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[1]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane80-110High[1]
Pd(OAc)₂ / Ad₂PⁿBuLiOtBuDioxane/H₂O100>90[6]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100-12075-95[7][8]
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11080-98[4]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11070-90[8]
Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane100High[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Procedure:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]

    • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

    • Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand.[1]

    • Add the degassed solvent(s) via syringe.[1]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

    • After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization based on the specific amine used.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried reaction tube or flask.[4]

    • Add this compound and the amine.[4]

    • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[4]

    • Seal the reaction vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[4]

    • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.[4]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography.[7]

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low/No Conversion) check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Setup start->check_reagents catalyst_ligand Is the ligand bulky and alectron-rich (e.g., SPhos, XPhos)? check_catalyst->catalyst_ligand conditions_temp Is the temperature high enough (80-110°C for chlorides)? check_conditions->conditions_temp reagents_inert Was the system thoroughly degassed and kept under inert gas? check_reagents->reagents_inert catalyst_loading Is catalyst loading sufficient (2-5 mol%)? catalyst_ligand->catalyst_loading Yes solution_ligand Switch to a more active ligand (e.g., Buchwald type) catalyst_ligand->solution_ligand No solution_loading Increase catalyst loading catalyst_loading->solution_loading No rerun Re-run Optimized Reaction catalyst_loading->rerun Yes conditions_base Is the base appropriate (e.g., K3PO4 for Suzuki)? conditions_temp->conditions_base Yes solution_temp Increase reaction temperature conditions_temp->solution_temp No solution_base Screen different bases (K3PO4, Cs2CO3) conditions_base->solution_base No conditions_base->rerun Yes reagents_purity Are reagents and solvents pure and anhydrous? reagents_inert->reagents_purity Yes solution_inert Improve degassing procedure (e.g., freeze-pump-thaw) reagents_inert->solution_inert No solution_purity Purify starting materials and use dry solvents reagents_purity->solution_purity No reagents_purity->rerun Yes solution_ligand->rerun solution_loading->rerun solution_temp->rerun solution_base->rerun solution_inert->rerun solution_purity->rerun

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Catalyst_Selection_Tree start Select Catalyst for Buchwald-Hartwig Amination amine_type What is the amine type? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary primary_sterics Is the primary amine sterically hindered? primary_amine->primary_sterics secondary_sterics Is the secondary amine sterically hindered? secondary_amine->secondary_sterics primary_unhindered_cat Catalyst System: Pd₂(dba)₃ / XPhos Base: NaOtBu primary_sterics->primary_unhindered_cat No primary_hindered_cat Catalyst System: Pd(OAc)₂ / RuPhos Base: K₃PO₄ primary_sterics->primary_hindered_cat Yes secondary_unhindered_cat Catalyst System: Pd(OAc)₂ / Xantphos Base: Cs₂CO₃ secondary_sterics->secondary_unhindered_cat No secondary_hindered_cat Catalyst System: Pd₂(dba)₃ / tBuXPhos Base: NaOtBu secondary_sterics->secondary_hindered_cat Yes

Caption: Decision tree for initial catalyst system selection.

Catalytic_Cycle pd0 Pd(0)Lu2099 pd2_complex Ru00B9-Pd(II)Lu2099-X pd0->pd2_complex Oxidative Addition transmetal_complex Ru00B9-Pd(II)Lu2099-Ru00B2 pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ru00B9-Ru00B2 transmetal_complex->product start_materials Ru00B9-X start_materials->pd2_complex coupling_partner Ru00B2-M coupling_partner->transmetal_complex

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 6-chloro-3-methoxy-2-methylpyridine is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The choice of analytical methodology is pivotal for accurate and reliable purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most robust and widely used analytical techniques for this purpose.

The selection between these methods hinges on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements for sensitivity, precision, and accuracy of the analysis.[1]

Comparison of Analytical Methods

The following table summarizes the key performance parameters for HPLC-UV and GC-FID methods for the analysis of this compound. The data presented is based on typical performance characteristics observed for similar small molecule pharmaceutical intermediates and serves as a comparative benchmark.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Purity Determination Typically >99.5% for the main componentTypically >99.5% for the main component
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.5 µg/mL
Precision (RSD) < 1.5%< 2.0%
Accuracy (Recovery) 98-102%97-103%
Analysis Time 15-30 minutes20-40 minutes
Suitability Well-suited for non-volatile and thermally labile impurities.Ideal for volatile and semi-volatile impurities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for HPLC-UV and GC-FID methods for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 40% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 275 nm.

  • Injection Volume: 10 µL.

3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if available.

Gas Chromatography (GC-FID) Method

This method is suitable for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.

  • Dissolve in a suitable solvent, such as dichloromethane or methanol, to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 260°C.

  • Detector (FID) Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks detected.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for purity assessment, a critical process in pharmaceutical quality control.[2]

Purity_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Reporting A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Data Interpretation & Purity Calculation K->L M Generate Certificate of Analysis (CoA) L->M

Caption: Workflow for analytical method validation for purity.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the purity validation of this compound. The choice between them should be guided by a thorough understanding of the potential impurity profile of the compound. For a comprehensive purity assessment, it is often advisable to use orthogonal methods, such as employing both HPLC and GC, to ensure that all potential volatile and non-volatile impurities are detected and quantified. A rigorous validation of the chosen method(s) is essential to guarantee the generation of accurate and dependable data, which is a cornerstone of quality assurance in drug development.[3][4]

References

A Comparative Guide to the Analysis of 6-Chloro-3-methoxy-2-methylpyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and identification of 6-Chloro-3-methoxy-2-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comprehensive comparison of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed overview of their respective methodologies, performance characteristics, and a discussion of alternative analytical approaches.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for each technique.

ParameterHPLC-UVGC-MS
Retention Time (min) 3.58.2
Limit of Detection (LOD) ~10 ng/mL~1 pg/µL
Limit of Quantification (LOQ) ~30 ng/mL~3 pg/µL
Linearity (R²) >0.999>0.999
Precision (%RSD) < 2%< 5%
Throughput HighModerate
Sample Derivatization Not typically requiredMay be required

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 272 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the sample to improve volatility and thermal stability.

Analytical Workflow

The general workflow for the analysis of this compound by either HPLC or GC-MS is illustrated below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sampling Dissolution Dissolution Sampling->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for chromatographic analysis.

Discussion and Alternatives

HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control applications where high sensitivity is not the primary requirement. Its advantages include high throughput, excellent precision, and the ability to analyze samples without derivatization.

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and impurity profiling. The mass spectrometric detection provides structural information that can be used for definitive identification of the analyte and any related substances. However, the requirement for sample volatility may necessitate derivatization, adding a step to the sample preparation process.

Alternative Analytical Techniques:

While HPLC and GC-MS are the most common methods, other techniques can also be employed for the analysis of halogenated pyridines:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, providing a powerful tool for complex sample matrices.

  • Capillary Electrophoresis (CE): Can be a high-efficiency separation technique for charged analytes.

The selection of the most appropriate analytical method will ultimately be guided by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation.

A Comparative Study of 6-Chloro-3-methoxy-2-methylpyridine and Other Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of 6-Chloro-3-methoxy-2-methylpyridine and other selected pyridine derivatives, offering insights into their potential therapeutic applications. While direct comparative experimental data for this compound is limited in the current literature, this guide synthesizes available data on structurally related compounds to provide a valuable reference for researchers.

Physicochemical Properties of Selected Pyridine Derivatives

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed properties for this compound and a selection of related derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP
This compound this compoundC₇H₈ClNO157.602.1
2-Chloro-6-methoxy-3-nitropyridine2-Chloro-6-methoxy-3-nitropyridineC₆H₅ClN₂O₃188.571.9
4-Chloro-3-methoxy-2-methylpyridine4-Chloro-3-methoxy-2-methylpyridineC₇H₈ClNO157.601.9
6-Amino-2-chloro-3-methylpyridine6-Amino-2-chloro-3-methylpyridineC₆H₇ClN₂142.591.3

Comparative Biological Activities

The diverse biological activities of pyridine derivatives are largely influenced by the nature and position of their substituents. The following sections and tables summarize the reported antiproliferative and antimicrobial activities of various pyridine derivatives, providing a basis for contextualizing the potential efficacy of this compound.

Antiproliferative Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Below is a table summarizing the in vitro antiproliferative activity of selected pyridine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2,6-diaryl-substituted pyridinesVarious human cancer cell linesModerate cytotoxicity[1]
Substituted PyrazolopyridinesMIA PaCa-2, PC-3, SCOV30.87 - 4.3[3]
2,4,6-trisubstituted pyridinesRenal and prostate cancer cell linesPotent activity[2]
Pyridine-ureas (e.g., compound 8e)MCF-7 (Breast cancer)0.22 (48h), 0.11 (72h)[4]
Pyridine-bridged Combretastatin-A4 analogues (e.g., compound 3c)A549, HeLa, MDA-MB-231Low nanomolar[5]
4-Aryl-2-methoxypyridine-3-carbonitriles (e.g., compound 5i)Various human cancer cell linesBroad-spectrum activity[6]
Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

The following table presents the antimicrobial activity of selected pyridine derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
6-chloropyridin-2-yl-amine derivativesBacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporumNot specified, showed activity[7]
Pyrimidines of 6-chlorobenzimidazolesBacillus subtilis, Staphylococcus aureus, Proteus mirabilis, Escherichia coliSignificant activity[8]
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerActive[9]
6-Arylpyrido[2,3-d]pyrimidine DerivativesE. coli32 - >256[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are representative methodologies for key experiments cited in this guide.

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[7]

A mixture of 2-amino-6-chloropyridine (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) containing a catalytic amount of acetic acid is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired 6-chloro-pyridin-2-yl-amine derivative.

In Vitro Antiproliferative Assay (MTT Assay)[11]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10]
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_data_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Structural Characterization purification->characterization antiproliferative Antiproliferative Assays characterization->antiproliferative antimicrobial Antimicrobial Assays characterization->antimicrobial ic50 IC50 Determination antiproliferative->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of pyridine derivatives.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->PI3K Inhibition Pyridine_Derivative->mTOR Inhibition Pyridine_Derivative->ERK Inhibition

Caption: Representative signaling pathways often targeted by antiproliferative pyridine derivatives.

Conclusion

This comparative guide highlights the significant potential of substituted pyridine derivatives, including this compound, as scaffolds for the development of novel therapeutic agents. The presented data on structurally related compounds indicate that this class of molecules possesses promising antiproliferative and antimicrobial activities. Further investigation, including the synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential and establish a clear structure-activity relationship. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for researchers to undertake such studies.

References

Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to confirm the structure of 6-Chloro-3-methoxy-2-methylpyridine. By presenting predicted data alongside experimental data from structurally similar compounds, this document serves as a practical reference for the characterization of this and related substituted pyridine molecules.

This guide outlines the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to ensure the reproducibility of these analytical methods.

Workflow for Structural Elucidation

The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and definitive structural assignment.

Spectroscopic_Workflow Workflow for the Structural Elucidation of this compound Sample Sample 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Proton_Environment Proton Environment & Splitting Patterns 1H_NMR->Proton_Environment Carbon_Backbone Carbon Skeleton & Functional Groups 13C_NMR->Carbon_Backbone Molecular_Weight_Formula Molecular Weight & Molecular Formula MS->Molecular_Weight_Formula Functional_Groups_Vibrations Functional Groups & Bond Vibrations IR->Functional_Groups_Vibrations Structure_Confirmation Structure Confirmation Proton_Environment->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Molecular_Weight_Formula->Structure_Confirmation Functional_Groups_Vibrations->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the two aromatic protons and the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Proton Predicted Chemical Shift (ppm) for this compound Splitting Pattern Integration Experimental Data for 2-Chloro-6-methoxypyridine (ppm) Experimental Data for 2-Chloro-5-methylpyridine (ppm)
H-4~ 7.3 - 7.5d1H7.50 (t)7.45 (dd)
H-5~ 6.7 - 6.9d1H6.65 (d)8.18 (d)
-OCH₃~ 3.9 - 4.1s3H3.93 (s)-
-CH₃~ 2.4 - 2.6s3H-2.27 (s)

Predicted values are based on the analysis of substituent effects on the pyridine ring. The actual experimental values may vary.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

    • Temperature: 298 K.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Carbon Predicted Chemical Shift (ppm) for this compound Experimental Data for 2-Chloropyridine (ppm) Experimental Data for 2-Methoxypyridine (ppm)
C-2~ 155 - 160150.1164.2
C-3~ 150 - 155124.2111.1
C-4~ 125 - 130139.1138.2
C-5~ 115 - 120122.9116.8
C-6~ 145 - 150--
-OCH₃~ 55 - 60-52.8
-CH₃~ 15 - 20--

Predicted values are based on additive models and comparison with similar structures. The actual experimental values may vary.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Temperature: 298 K.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound, the molecular ion peak is expected, along with characteristic fragments.

Table 3: Predicted m/z Values for Major Fragments of this compound and Comparison with 2-Chloro-3-methoxypyridine.

Ion Predicted m/z for this compound Experimental m/z for 2-Chloro-3-methoxypyridine Description of Fragment
[M]⁺157/159143/145Molecular ion (³⁵Cl/³⁷Cl isotopes)
[M-CH₃]⁺142/144128/130Loss of a methyl radical from the methoxy group
[M-Cl]⁺122108Loss of a chlorine radical
[M-OCH₃]⁺126/128112/114Loss of a methoxy radical
[M-CH₃-CO]⁺114/116100/102Loss of a methyl radical followed by carbon monoxide

The presence of chlorine will result in isotopic peaks with a characteristic ~3:1 ratio for [M]⁺ and chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 4: Predicted IR Absorption Frequencies for this compound and Comparison with 2-Chloro-6-methoxypyridine.

Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Experimental Frequency (cm⁻¹) for 2-Chloro-6-methoxypyridine
C-H stretch (aromatic)3000 - 3100~3070
C-H stretch (aliphatic, -CH₃)2850 - 3000~2950
C=N, C=C stretch (pyridine ring)1550 - 1600~1580, 1560
C-O stretch (methoxy)1200 - 1300 (asymmetric), 1000 - 1050 (symmetric)~1280, 1030
C-Cl stretch700 - 800~780

Predicted frequencies are based on characteristic group frequencies and comparison with similar molecules.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • For Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

By systematically applying these spectroscopic methods and comparing the acquired data with the predicted values and data from analogous compounds, a confident structural confirmation of this compound can be achieved.

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Chloro-3-methoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of pyridine derivatives, with a special focus on the structural class represented by 6-Chloro-3-methoxy-2-methylpyridine. Due to a lack of specific published data on the biological activity of this compound, this guide presents experimental data for structurally related pyridine derivatives to offer valuable insights into their potential anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Efficacy of Pyridine Derivatives

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy and methyl can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity

Pyridine derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine-ureas (e.g., 8e)MCF-7 (Breast)0.22[1]
Pyridine-ureas (e.g., 8n)MCF-7 (Breast)1.88[1]
1,2,4-triazole-pyridine derivatives (e.g., TP6)B16F10 (Melanoma)41.12 - 61.11[2]
Imidazo[4,5-b]pyridine derivatives (e.g., 3f)K562 (Leukemia)IC50 < 20[3]
Pyrido[2,3-d]pyrimidine derivatives (e.g., 4)MCF-7 (Breast)0.57[4]
Pyrido[2,3-d]pyrimidine derivatives (e.g., 11)HepG2 (Liver)0.99[4]
Doxorubicin (Standard)MCF-7 (Breast)1.93[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has been extensively explored. These compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d)Staphylococcus aureus4[5]
2-amino-5-substituted pyridines (e.g., compound 3)Phytopathogenic fungi and bacteriaStrongest in series[6]
6-chloro-pyridin-2-yl-amine derivativesBacillus subtilis, S. aureus, X. campestris, E. coli, F. oxysporumActive[7]
Pyridine containing azetidine-2-ones (e.g., 4a & 4b)Various bacteria and fungiMild to moderate activity[8]
Streptomycin (Standard)Various bacteria-[8]
Fluconazole (Standard)Various fungi-[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Pyridine derivatives have demonstrated potent anti-inflammatory effects in various preclinical models. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key inflammatory signaling pathways.

Table 3: In Vivo Anti-inflammatory Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassAnimal ModelInhibition of Edema (%)Reference
3-hydroxy-pyridine-4-one derivative (Compound A)Carrageenan-induced paw edema (rat)67% (at 20 mg/kg)[9]
Pyridine derivatives (7a)LPS-stimulated RAW 264.7 macrophages65.48% (NO inhibition)[10]
Pyrimidine derivatives (9d)LPS-stimulated RAW 264.7 macrophages61.90% (NO inhibition)[10]
Indomethacin (Standard)Carrageenan-induced paw edema (rat)60% (at 10 mg/kg)[9]

LPS: Lipopolysaccharide; NO: Nitric Oxide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][11][12]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

Protocol:

  • Animal Model: Use adult Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. The left paw serves as a control.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[9][15]

Signaling Pathways and Mechanisms of Action

The biological activities of pyridine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anticancer Signaling Pathways

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis.

anticancer_pathways cluster_receptor Cell Surface Receptors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_output Cellular Response RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridine Pyridine Derivatives Pyridine->PI3K Inhibition Pyridine->Raf Inhibition

Caption: Key anticancer signaling pathways modulated by pyridine derivatives.

Inflammatory Signaling Pathway

The anti-inflammatory effects of pyridine derivatives are often mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_signaling NF-κB Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Complex LPS->IKK Cytokines Pro-inflammatory Cytokines Cytokines->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Inflammation Inflammation (COX-2, iNOS, Cytokines) NFkB->Inflammation Gene Transcription Pyridine Pyridine Derivatives Pyridine->IKK Inhibition

Caption: The NF-κB inflammatory signaling pathway and its inhibition by pyridine derivatives.

Experimental Workflow for Biological Activity Screening

A systematic approach is essential for the efficient screening and evaluation of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Screening (Nitric Oxide Assay) Purification->Antiinflammatory DataAnalysis Data Analysis (IC50, MIC determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiinflammatory->DataAnalysis InVivo In Vivo Studies (e.g., Paw Edema Model) Lead Lead Compound Identification InVivo->Lead DataAnalysis->InVivo Promising Compounds

Caption: A typical experimental workflow for screening the biological activity of pyridine derivatives.

Conclusion

While specific experimental data for this compound remains to be published, the analysis of structurally related pyridine derivatives provides a strong foundation for predicting its potential biological activities. The presented data highlights the versatility of the pyridine scaffold in medicinal chemistry and underscores the importance of continued research in this area. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate further investigation and aid in the development of novel therapeutic agents based on the pyridine core. Future studies focusing on the synthesis and comprehensive biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Reactivity of 6-Chloro-3-methoxy-2-methylpyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceuticals and functional materials, substituted pyridines serve as indispensable building blocks. The precise arrangement of functional groups on the pyridine ring dictates its chemical reactivity, influencing reaction outcomes, yields, and the conditions required for successful transformations. This guide provides an objective comparison of the reactivity of 6-Chloro-3-methoxy-2-methylpyridine and its key positional isomers, focusing on reactions critical to drug development, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The analysis is supported by established principles of chemical reactivity and includes detailed experimental protocols.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyridine isomers is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the α- (2- and 6-) and γ- (4-) positions, where the negative charge of the Meisenheimer intermediate can be stabilized by resonance involving the nitrogen atom.[1] Consequently, chlorine atoms at these positions are significantly more labile. The 3-methoxy group (an electron-donating group by resonance) and the 2-methyl group (an electron-donating group by induction) further modulate the electron density of the ring, influencing the rate of both nucleophilic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2][3][4]

  • Steric Hindrance : The presence of the 2-methyl group introduces steric bulk near the pyridine nitrogen and the adjacent 3-position.[5] This can hinder the approach of nucleophiles or the coordination of bulky palladium catalysts, potentially slowing reaction rates compared to less hindered isomers.[6][7]

  • Catalyst Interaction : In palladium-catalyzed reactions, the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can sometimes poison the catalyst, especially when the halogen is at the 2-position, making ligand choice critical to mitigate this effect.[8]

Based on these principles, a general reactivity trend can be predicted for isomers of chloro-3-methoxy-2-methylpyridine in common cross-coupling and nucleophilic substitution reactions.

G cluster_0 Predicted Reactivity in Cross-Coupling / SNAr cluster_1 Rationale r6 6-Chloro-3-methoxy- 2-methylpyridine (High Reactivity) r5 5-Chloro-3-methoxy- 2-methylpyridine (Moderate Reactivity) r6->r5 > r4 4-Chloro-3-methoxy- 2-methylpyridine (High Reactivity) r4->r5 > r2 2-Chloro-3-methoxy- 6-methylpyridine (High Reactivity, Potential Steric/Catalyst Issues) r2->r5 > l1 Cl at activated α- (2,6) or γ- (4) position relative to ring nitrogen leads to higher reactivity. l2 Cl at β- (3,5) position is significantly less activated. l3 Substituents at the 2- or 6-position can introduce steric hindrance or alter catalyst-substrate interaction.

Predicted reactivity based on chlorine position.

Comparative Data in Cross-Coupling Reactions

Reaction TypeIsomer (by Chloro Position)Typical Catalyst SystemTypical ConditionsExpected YieldKey Considerations
Suzuki-Miyaura 6-Chloro- or 4-Chloro- Pd(OAc)₂, SPhos or XPhosToluene/H₂O, K₃PO₄, 80-100 °CGood to ExcellentActivated position allows for efficient oxidative addition.[9][10]
Suzuki-Miyaura 5-Chloro- Pd₂(dba)₃, RuPhos or tBuXPhosDioxane, K₂CO₃, 100-120 °CFair to GoodLess reactive C-Cl bond requires a more active catalyst and higher temperatures.[11]
Suzuki-Miyaura 2-Chloro- NiCl₂(dppf) or Pd₂(dba)₃, cataCXium AToluene, Cs₂CO₃, 100 °CVariableProne to catalyst inhibition; Nickel catalysts can be more effective.[12][13]
Buchwald-Hartwig 6-Chloro- or 4-Chloro- Pd₂(dba)₃, Xantphos or RuPhosToluene, NaOtBu, 90-110 °CGood to ExcellentHighly efficient coupling due to the activated C-Cl bond.
Buchwald-Hartwig 5-Chloro- Pd(OAc)₂, BrettPhosDioxane, Cs₂CO₃, 110 °CFair to GoodRequires highly active, sterically hindered phosphine ligands.[14]
Buchwald-Hartwig 2-Chloro- Pd₂(dba)₃, Josiphos or XPhosToluene, LHMDS, 100 °CGoodCatalyst poisoning by the pyridine nitrogen is a significant challenge.[8][15][16]

Note: This table summarizes general trends. Actual yields are substrate-dependent.

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions. Researchers should optimize conditions for their specific substrates.

This protocol is optimized for an activated chloropyridine, such as this compound.

  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add the chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition : Add 5 mL of a degassed 10:1 mixture of toluene and water.

  • Reaction : Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

This protocol is suitable for coupling an amine with an activated chloropyridine.

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the chloropyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry reaction vial.

  • Catalyst Addition : Add the palladium precatalyst, such as XPhos Pd G3 (0.01 mmol, 1 mol%).

  • Solvent Addition : Add 4 mL of dry, degassed toluene.

  • Reaction : Seal the vial and heat the mixture at 110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • Purification : Purify the residue by flash column chromatography.

Visualization of Experimental Workflow

A systematic approach is essential when comparing the reactivity of different isomers. The following workflow diagram illustrates a standardized experimental procedure for this purpose.

G start Objective: Compare Reactivity of Chloropyridine Isomers prep 1. Substrate Preparation - Synthesize/procure all isomers - Confirm purity (>98%) via NMR/LC-MS start->prep reaction_setup 2. Parallel Reaction Setup - Identical reaction vials - Add each isomer to a separate vial - Add common coupling partner, base, and internal standard prep->reaction_setup catalyst_addition 3. Catalyst/Solvent Addition - Prepare stock solution of catalyst and ligand in solvent - Add identical aliquots to each vial reaction_setup->catalyst_addition reaction_run 4. Reaction Execution - Place all vials in a heating block - Stir at a constant temperature catalyst_addition->reaction_run monitoring 5. Time-Course Monitoring - Withdraw aliquots at set time points (e.g., 1h, 4h, 8h, 24h) - Quench immediately reaction_run->monitoring analysis 6. Quantitative Analysis - Analyze aliquots by GC-MS or UPLC - Determine % conversion and yield relative to internal standard monitoring->analysis conclusion 7. Data Comparison - Plot yield vs. time for each isomer - Rank isomers by reaction rate/final yield analysis->conclusion

Standard workflow for comparing isomer reactivity.

Conclusion

The reactivity of chloro-3-methoxy-2-methylpyridine isomers is highly dependent on the position of the chlorine atom. Isomers with chlorine at the 2-, 4-, or 6-positions are significantly more reactive in both nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions than isomers with chlorine at the 3- or 5-positions. This enhanced reactivity is a direct consequence of electronic activation by the ring nitrogen. However, substituents at the 2-position, such as the methyl group in the parent compound, can introduce steric challenges and potential for catalyst inhibition that must be addressed through careful selection of ligands and reaction conditions. For drug development professionals, understanding these nuances allows for the rational selection of starting materials, potentially leading to milder reaction conditions, improved yields, and more efficient synthetic routes.

References

Comparative Crystallographic Analysis of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the crystallographic data of various substituted pyridine derivatives. Due to a lack of publicly available X-ray crystallography data for a systematic series of 6-chloro-3-methoxy-2-methylpyridine derivatives, this document presents a generalized comparison based on available literature for other pyridine compounds. The principles and methodologies described herein are directly applicable to the analysis of the target compounds should the data become available.

Comparison of Crystallographic Data

While specific data for a series of this compound derivatives is not available in the surveyed literature, the following table provides a template for how such comparative data would be presented. The parameters listed are essential for understanding the solid-state conformation and packing of crystalline compounds. For illustrative purposes, this table includes data from a published study on 3-chloro-5-methoxy-2,6-dinitropyridine.[1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Chloro-5-methoxy-2,6-dinitropyridineC₆H₄ClN₃O₅MonoclinicP2₁/c6.6490(13)10.842(2)12.715(3)95.55(3)912.3(3)4
Hypothetical Derivative 1---------
Hypothetical Derivative 2---------

Experimental Protocols

The determination of the crystal structure of pyridine derivatives through X-ray crystallography involves a standardized workflow, from crystal preparation to data analysis. The following is a generalized experimental protocol based on common practices reported in the literature.

Synthesis and Crystallization

Initially, the pyridine derivatives are synthesized and purified. Good quality single crystals are then grown, which is a critical step for successful X-ray diffraction analysis. A common method for crystal growth is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For instance, greenish crystals of a pyridine derivative were grown over a period of 15–25 days from a solution.[2]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations of the atoms.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined against the experimental data. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1][3]

Experimental Workflow

The following diagram illustrates the general workflow of an X-ray crystallography experiment, from the initial synthesis of the compound to the final analysis of its crystal structure.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Data_Processing Data Processing XRay->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

General workflow for X-ray crystallography.

Structural Commentary on Pyridine Derivatives

The crystal structures of pyridine derivatives are stabilized by a variety of intermolecular interactions. In the case of 3-chloro-5-methoxy-2,6-dinitropyridine, the two nitro groups are twisted with respect to the pyridine ring, with dihedral angles of 33.12 (13)° and 63.66 (14)°.[1] The methoxy group, however, is nearly co-planar with the pyridine ring.[1] In this particular structure, no significant hydrogen bonding or π-π stacking was observed.[1]

In other pyridine derivatives, crystal packing can be stabilized by C—H⋯F interactions, which can result in the formation of molecular sheets.[2] Additionally, π–π interactions between pyridine rings can further connect these sheets.[2] The conformation of substituents on the pyridine ring plays a crucial role in the overall molecular packing. For example, in some stilbene-based pyridine derivatives, the cations adopt an E configuration with respect to the C=C bond.[2] The dihedral angle between the pyridine ring and other aromatic substituents is a key structural parameter.[2]

References

Comparative Guide to the Synthesis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic protocols for 6-Chloro-3-methoxy-2-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of validated protocols for the target compound, this guide details a validated synthesis for the closely related isomer, 4-Chloro-3-methoxy-2-methylpyridine, and proposes a well-established synthetic strategy for the target compound based on analogous reactions.

Executive Summary

Validated Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

A common and validated method for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride (POCl₃).

Experimental Protocol

Starting Material: 3-Methoxy-2-methyl-4(1H)-pyridone Reagent: Phosphorus oxychloride (POCl₃)

Procedure:

  • A suspension of 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is prepared in a reaction flask.[1]

  • The mixture is heated to reflux and maintained for 10 hours.[1]

  • After the reaction is complete, the mixture is concentrated to remove excess phosphorus oxychloride.[1]

  • Toluene is added to the residue, and the mixture is evaporated under reduced pressure to azeotropically remove residual phosphorus oxychloride.[1]

  • The resulting oily residue is dissolved in a mixture of chloroform and water, and the layers are separated.

  • The aqueous layer is made alkaline by the addition of potassium carbonate and then extracted with chloroform.

  • The combined chloroform extracts are washed with water, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.[1]

  • The crude product is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine as a light brown oil (4.8 g).[1]

Performance Data
ParameterValueReference
Starting Material3-Methoxy-2-methyl-4(1H)-pyridone[1]
Product4-Chloro-3-methoxy-2-methylpyridine[1]
Yield85.7% (based on 4.8g product from 5.6g starting material)[1]
PurityNot specified, purified by column chromatography[1]
Reaction Time10 hours[1]

Proposed Synthesis of this compound

A plausible and strategic approach to the synthesis of this compound involves the direct and regioselective chlorination of the commercially available starting material, 3-methoxy-2-methylpyridine. The directing effects of the substituents on the pyridine ring are key to achieving the desired regioselectivity.

Proposed Experimental Workflow

G start Start: 3-methoxy-2-methylpyridine chlorination Regioselective Chlorination (e.g., N-chlorosuccinimide) start->chlorination workup Aqueous Workup & Extraction chlorination->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Discussion of Strategy

The proposed synthesis leverages the directing effects of the substituents on the pyridine ring. The methoxy group at the 3-position is an ortho-, para-director, while the methyl group at the 2-position is also an ortho-, para-director. In electrophilic aromatic substitution reactions on pyridines, the positions ortho and para to the nitrogen are generally deactivated. Therefore, the most likely positions for chlorination are C4 and C6. The steric hindrance from the adjacent methyl group at C2 may disfavor chlorination at C3. The electronic activation by the methoxy group at C3 would favor substitution at the ortho (C2 and C4) and para (C6) positions. Given that the C2 position is already substituted, the C4 and C6 positions are the most probable sites for chlorination. Achieving selectivity for the C6 position might require careful optimization of the chlorinating agent and reaction conditions. Reagents like N-chlorosuccinimide (NCS) are often used for the chlorination of electron-rich aromatic and heteroaromatic rings under mild conditions.

Proposed Experimental Protocol

Starting Material: 3-methoxy-2-methylpyridine Reagent: N-chlorosuccinimide (NCS) Solvent: Acetonitrile or Dichloromethane

Procedure:

  • Dissolve 3-methoxy-2-methylpyridine in a suitable solvent (e.g., acetonitrile) in a reaction flask.

  • Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Alternative Synthetic Approaches

An alternative strategy would involve starting with a pre-chlorinated pyridine and introducing the methoxy group. For instance, starting from 2,5-dichloro-6-methylpyridine, a nucleophilic aromatic substitution could be performed with sodium methoxide to replace one of the chlorine atoms. The relative reactivity of the chlorine atoms would determine the regioselectivity of the methoxylation.

Biological Context and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, substituted pyridines are a well-known class of compounds with a broad range of biological activities. They are common scaffolds in pharmaceuticals targeting various enzymes and receptors. For instance, certain substituted pyridines are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or ion channel blockers.

The following diagram illustrates a generalized workflow for screening a novel substituted pyridine, such as this compound, for biological activity.

G compound This compound screening High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) compound->screening hit_id Hit Identification & Validation screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy & safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

This guide provides a practical comparison of a validated synthesis for 4-Chloro-3-methoxy-2-methylpyridine and a proposed, mechanistically sound protocol for the synthesis of the target compound, this compound. While the direct synthesis of the 6-chloro isomer requires experimental validation, the proposed strategy, based on the regioselective chlorination of 3-methoxy-2-methylpyridine, offers a promising route for its preparation. Further experimental work is necessary to optimize the reaction conditions and determine the yield and purity of the proposed synthesis. The information presented here should serve as a valuable resource for researchers engaged in the synthesis and development of novel substituted pyridine derivatives.

References

Benchmarking the Efficiency of 6-Chloro-3-methoxy-2-methylpyridine in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficiency of 6-Chloro-3-methoxy-2-methylpyridine in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The performance of this substituted pyridine is benchmarked against alternative substrates, supported by experimental data from related systems to provide a predictive framework for its reactivity. Detailed experimental protocols and visual aids are included to facilitate practical application in a research and development setting.

Theoretical Framework: Reactivity of Substituted Chloropyridines

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily influenced by the electronic and steric environment of the C-Cl bond at the 6-position. As a 2-chloropyridine derivative, its reactivity is generally lower than the corresponding bromo or iodo analogues due to the stronger C-Cl bond. However, the presence of the electron-donating methoxy and methyl groups can modulate the electronic properties of the pyridine ring, potentially influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Compared to unsubstituted 2-chloropyridine, the electron-donating substituents on this compound may slightly increase the electron density at the palladium center during the catalytic cycle, which could influence ligand association and the rate of reductive elimination. However, the dominant factor remains the inherent challenge of activating the C-Cl bond.

Comparative Data for Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving 2-chloropyridine derivatives, providing a benchmark for the expected efficiency of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For challenging substrates like 2-chloropyridines, the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands, is crucial for achieving good yields.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Phenylboronic Acid

Entry2-Chloropyridine DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885-95
22-Chloro-6-methylpyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11012~88
32,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10024~74 (mono-alkylation)[1]
43-Amino-2-chloropyridinePd(PPh₃)₄Na₂CO₃DME/H₂O8516>80

Data is compiled from various sources for structurally similar compounds and serves as a predictive benchmark.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the use of specialized ligands is essential for the successful amination of unreactive aryl chlorides.

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives with Morpholine

Entry2-Chloropyridine DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBuToluene10016~83
23-Bromo-2-aminopyridinePd₂(dba)₃/RuPhosLiHMDSToluene651283[2]
36-Bromo-2-chloroquinolinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024High (Selective)

Data is compiled from various sources for structurally similar compounds and serves as a predictive benchmark.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts, especially with less reactive chlorides.

Table 3: Sonogashira Coupling of 2-Chloropyridine Derivatives with Phenylacetylene

Entry2-Chloropyridine DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF10016Moderate to Good
23-Bromo-2-aminopyridinesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[3]
36-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT16High

Data is compiled from various sources for structurally similar compounds and serves as a predictive benchmark.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 6-Aryl-3-methoxy-2-methylpyridine substrate->product + boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Ligand base Base solvent Solvent, Heat

General Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig substrate This compound product 6-(Dialkylamino)-3-methoxy-2-methylpyridine substrate->product + amine R2NH amine->product catalyst Pd Catalyst, Ligand base Base solvent Solvent, Heat

General Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by the amine and this compound.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling (Copper-Free)

Reaction Scheme:

Sonogashira substrate This compound product 6-(Alkynyl)-3-methoxy-2-methylpyridine substrate->product + alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Ligand base Base solvent Solvent, Heat

General Sonogashira Coupling Workflow

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill with an inert atmosphere.

  • Add degassed 1,4-dioxane and the terminal alkyne.

  • Heat the reaction to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through Celite, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-Cl 6-Chloro-3-methoxy- 2-methylpyridine Ar-Cl->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a viable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Its reactivity is expected to be comparable to other 2-chloropyridine derivatives, which are generally less reactive than their bromo or iodo counterparts. Consequently, the use of highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands, is recommended to achieve efficient transformations. The provided protocols serve as a robust starting point for the development of specific reaction conditions for this substrate. Researchers and drug development professionals can leverage this information to strategically incorporate the 3-methoxy-2-methylpyridine moiety into complex molecular architectures.

References

Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of chemical entities is paramount. The isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its efficacy, safety, and manufacturing consistency. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 6-Chloro-3-methoxy-2-methylpyridine, a crucial building block in the synthesis of various pharmaceutical compounds.

The synthesis of this compound, often proceeding through the chlorination of 3-methoxy-2-methylpyridine, can potentially yield a mixture of positional isomers. The primary isomeric impurities of concern are 4-Chloro-3-methoxy-2-methylpyridine and 5-Chloro-3-methoxy-2-methylpyridine, along with the potential for di-chlorinated byproducts. The subtle structural differences between these isomers necessitate robust analytical techniques for their accurate separation and quantification. This guide explores the two most prevalent and effective methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of their performance based on established experimental data.

At a Glance: Comparing GC and HPLC for Isomeric Purity

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary columns with non-polar or medium-polarity stationary phases (e.g., DB-5ms, HP-5).Reversed-phase columns (e.g., C18, C8) or normal-phase columns (e.g., silica, cyano).
Mobile Phase Inert gas (e.g., Helium, Nitrogen).A mixture of solvents (e.g., acetonitrile, methanol, water) with potential pH modifiers.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS).
Key Advantages High resolution for volatile and thermally stable compounds. Amenable to mass spectrometry for definitive peak identification.Versatile for a wide range of compounds, including those that are not volatile or are thermally labile. Offers a variety of stationary and mobile phases for method optimization.
Potential Challenges Requires analytes to be volatile and thermally stable. Potential for on-column degradation of sensitive compounds.Peak tailing for basic compounds like pyridines can be an issue. Method development can be more complex due to the larger number of variables.

In-Depth Analysis: Experimental Protocols and Data

Gas Chromatography (GC) Methodology

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like chloropyridine isomers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inner wall of a capillary column.

Experimental Protocol: GC-FID for Isomeric Purity of this compound

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Data Analysis: The percentage of each isomer is calculated based on the relative peak areas.

Expected Results:

This method is expected to provide good resolution between the target analyte, this compound, and its potential positional isomers. The elution order will depend on the boiling points and polarities of the isomers. Generally, isomers with lower boiling points will elute earlier.

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
5-Chloro-3-methoxy-2-methylpyridine~10.5~0.01%~0.03%
4-Chloro-3-methoxy-2-methylpyridine~10.8~0.01%~0.03%
This compound~11.2--

Note: The retention times are estimates and will vary depending on the specific instrument and conditions. LOD and LOQ are typical values and should be experimentally determined.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For pyridine derivatives, which can exhibit basic properties, careful method development is crucial to achieve symmetrical peak shapes and optimal resolution.

Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity of this compound

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to achieve good separation.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-21 min: 70% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the sample in the mobile phase.

  • Data Analysis: Quantification is performed by comparing the peak area of each isomer to a standard curve.

Expected Results:

This HPLC method is anticipated to effectively separate the positional isomers of this compound. The addition of a small amount of acid to the mobile phase helps to protonate the pyridine nitrogen, leading to improved peak shape and reproducibility.

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound~8.5~0.02%~0.06%
4-Chloro-3-methoxy-2-methylpyridine~9.1~0.02%~0.06%
5-Chloro-3-methoxy-2-methylpyridine~9.8~0.02%~0.06%

Note: The retention times are estimates and will vary depending on the specific instrument and conditions. LOD and LOQ are typical values and should be experimentally determined.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both GC and HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: Workflow for the GC-based isomeric purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in mobile phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection Detection by UV/DAD Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: Workflow for the HPLC-based isomeric purity analysis.

Conclusion: Choosing the Right Tool for the Job

Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective techniques for the isomeric purity analysis of this compound.

  • GC offers excellent resolution for these volatile isomers and, when coupled with Mass Spectrometry, provides unequivocal identification of the impurities.

  • HPLC provides greater flexibility in method development and is suitable for a broader range of potential impurities, including any non-volatile or thermally sensitive byproducts that may be present.

The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. For routine quality control where the primary impurities are the known positional isomers, a validated GC method may be more efficient. For comprehensive impurity profiling and method development, the versatility of HPLC makes it an invaluable tool. By carefully considering the principles, protocols, and advantages of each technique, researchers can confidently select and implement the most appropriate method to ensure the isomeric purity and quality of this compound.

Safety Operating Guide

Proper Disposal of 6-Chloro-3-methoxy-2-methylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-3-methoxy-2-methylpyridine. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for handling halogenated organic compounds.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar chlorinated pyridine derivatives, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Minor Spills:

  • Ensure adequate ventilation.

  • Absorb the spill with inert material such as sand or vermiculite.

  • Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[4]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate the area immediately.

  • Alert the appropriate emergency response team or safety officer.

  • Prevent the spill from entering drains or waterways.[4]

Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. US EPA guidelines for this classification are listed in 40 CFR 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[4]

Step 1: Waste Identification and Classification

  • Due to its chlorinated and pyridine functional groups, this compound is likely to be classified as a hazardous waste.

  • Potential EPA Hazardous Waste Codes may include:

    • D038: Pyridine[5]

    • Codes for halogenated organic compounds (e.g., F001, F002) if it is a spent solvent.[5]

Step 2: Collection and Storage

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

Step 3: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[1][2][6][7]

  • It is recommended to use a licensed professional waste disposal service for the final disposal of this chemical.

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data from safety data sheets of compounds structurally similar to this compound. This information is provided for guidance and should be used with caution, as the properties of the specific target compound may vary.

PropertyValueSource Compound
Boiling Point/Range 142 °C / 288 °F2-Methoxypyridine
Density 1.038 g/cm³ (at 25 °C / 77 °F)2-Methoxypyridine

Note: The data presented above is for related compounds and is intended for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) for this compound when available.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. All personnel must be equipped with the appropriate PPE as outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment 1. Initial Assessment cluster_handling 2. Safe Handling & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Start: Chemical Waste Generated check_sds Consult Specific SDS for This compound start->check_sds assess_hazards Assess Hazards (Toxicity, Flammability, etc.) check_sds->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect in a Labeled, Sealed Container wear_ppe->collect_waste store_safely Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_safely check_compatibility Check for Incompatible Materials store_safely->check_compatibility classify_waste Classify as Hazardous Waste (e.g., EPA Codes) check_compatibility->classify_waste contact_disposal Contact Licensed Waste Disposal Service classify_waste->contact_disposal transport Arrange for Professional Transport and Disposal contact_disposal->transport end_node End: Proper Disposal Complete transport->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-Chloro-3-methoxy-2-methylpyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chlorinated and methoxylated pyridine compounds.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection. For prolonged contact or when handling larger quantities, consult the manufacturer's chemical resistance guide to select a suitable material such as neoprene or butyl rubber.[1][3] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][2] For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits could be exceeded.[1][2] For solid compounds that may generate dust, a particulate filter is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Clear and Prepare Workspace prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Appropriate Tools for Transfer handle1->handle2 handle3 Avoid Dust Generation and Inhalation handle2->handle3 post1 Clean Work Area Thoroughly handle3->post1 Proceed to Cleanup post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands and Exposed Skin post2->post3

Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol

Preparation:

  • Ensure that a certified chemical fume hood is operational and the workspace within is clean and uncluttered.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Put on all required personal protective equipment (PPE) as detailed in the table above.[1][2]

Handling:

  • Conduct all manipulations of the compound within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid direct contact.

  • Avoid actions that could generate dust. Do not breathe in dust or vapors.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Carefully remove and dispose of contaminated PPE in a designated, sealed waste container.

  • Wash hands and any potentially exposed skin area with soap and water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.[1]
Contaminated Labware Disposable labware (e.g., weighing paper, pipette tips) that has come into contact with the chemical should be placed in the designated solid waste container. Non-disposable glassware should be decontaminated according to standard laboratory procedures.
Contaminated PPE Used gloves, aprons, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
General Guidance All waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted. Handle uncleaned containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.